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Foundational

2-Hydroxy-6-methoxybenzonitrile physicochemical properties and pKa

An In-depth Technical Guide to the Physicochemical Properties and pKa of 2-Hydroxy-6-methoxybenzonitrile For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and pKa of 2-Hydroxy-6-methoxybenzonitrile

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the core physicochemical properties and the acidity constant (pKa) of 2-Hydroxy-6-methoxybenzonitrile. This document is structured to deliver not just data, but also the scientific reasoning behind the properties and the experimental approaches for their determination.

Introduction to 2-Hydroxy-6-methoxybenzonitrile

2-Hydroxy-6-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group. The relative positions of these functional groups are critical in defining the molecule's chemical behavior and physical properties. The hydroxyl group ortho to the nitrile and meta to the methoxy group establishes a unique electronic and steric environment. This arrangement makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its physicochemical properties is paramount for its application in synthesis, purification, and formulation.

Physicochemical Properties

Direct experimental data for 2-Hydroxy-6-methoxybenzonitrile is not extensively reported in public literature. However, by analyzing structurally related compounds, we can establish a reliable profile.

PropertyEstimated Value/CharacteristicRationale and Comparative Analysis
Molecular Formula C₈H₇NO₂Derived from its chemical structure.
Molecular Weight 149.15 g/mol Calculated from the atomic weights of its constituent atoms[1].
Appearance White to off-white crystalline solidBased on the typical appearance of similar substituted benzonitriles.
Melting Point 41-43 °CThis estimation is based on the melting point of the related compound 2-Hydroxy-6-methoxybenzaldehyde[2]. The substitution of the aldehyde with a nitrile group is not expected to drastically alter the melting point.
Boiling Point Higher than 2-methoxybenzonitrile (135 °C at 12 mmHg)[3]The presence of the hydroxyl group allows for hydrogen bonding, which will significantly increase the boiling point compared to its non-hydroxylated counterpart.
Solubility Slightly soluble in water; Soluble in polar organic solventsThe hydroxyl group can participate in hydrogen bonding with water, conferring some aqueous solubility. However, the benzene ring and the methoxy group are hydrophobic. It is expected to be soluble in alcohols, ketones, and ethers, similar to 2-hydroxybenzonitrile[4].
Octanol-Water Partition Coefficient (logP) Estimated to be around 1.8This is based on the logP of 2-hydroxy-5-methoxybenzonitrile[1]. The positional difference of the methoxy group is not expected to cause a large deviation.

Acidity Constant (pKa)

The pKa of the phenolic hydroxyl group is a critical parameter that dictates the ionization state of the molecule at a given pH. This, in turn, influences its solubility, reactivity, and biological activity.

Factors Influencing the pKa

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M) effects, thus increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity (increasing the pKa).

  • Hydroxyl Group (-OH): The group that undergoes deprotonation.

  • Nitrile Group (-C≡N): This group is strongly electron-withdrawing through both a strong inductive effect and a moderate resonance effect. Its presence is expected to significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10)[5][6].

  • Methoxy Group (-OCH₃): This group has a dual electronic effect. It is electron-withdrawing inductively (-I) but electron-donating through resonance (+M)[5]. In the case of 2-Hydroxy-6-methoxybenzonitrile, the methoxy group is meta to the hydroxyl group. At the meta position, the resonance effect is not operative on the hydroxyl group, and only the weaker inductive electron-withdrawing effect will have a minor influence on the acidity.

Given these substituent effects, the pKa of 2-Hydroxy-6-methoxybenzonitrile is predicted to be significantly lower than that of phenol (pKa ≈ 10) and slightly lower than that of 2-hydroxybenzonitrile due to the additional weak electron-withdrawing inductive effect of the meta-methoxy group.

Experimental Determination of pKa

The pKa of 2-Hydroxy-6-methoxybenzonitrile can be reliably determined using UV-Vis spectrophotometry. This method leverages the difference in the UV-Vis absorption spectra of the protonated (phenolic) and deprotonated (phenoxide) forms of the molecule[5][7].

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Hydroxy-6-methoxybenzonitrile in a suitable organic solvent (e.g., methanol or acetonitrile) to ensure solubility.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 6 to 10).

  • Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a known volume of the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa[7].

  • UV-Vis Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample at a constant temperature (e.g., 25 °C)[5][7].

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for both the acidic (low pH) and basic (high pH) forms of the molecule.

    • At a wavelength where the absorbance difference between the two forms is significant, plot the absorbance versus pH.

    • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (in Methanol) Samples Prepare Samples (Constant Concentration) Stock->Samples Buffers Prepare Buffer Solutions (pH 6-10) Buffers->Samples Spectra Acquire UV-Vis Spectra (200-400 nm) Samples->Spectra Plot Plot Absorbance vs. pH Spectra->Plot pKa Determine pKa (Inflection Point) Plot->pKa

Caption: Workflow for the experimental determination of pKa using UV-Vis spectrophotometry.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of 2-Hydroxy-6-methoxybenzonitrile.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • -OH stretch: A broad band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

  • -C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹[8].

  • C-O stretch (hydroxyl): A band around 1200-1260 cm⁻¹.

  • C-O stretch (methoxy): An asymmetrical stretch around 1250 cm⁻¹ and a symmetrical stretch around 1040 cm⁻¹.

  • Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretches: Bands above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -OH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

    • Aromatic protons: The three aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the substituents.

    • -OCH₃ protons: A sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR:

    • -C≡N carbon: A signal in the region of 115-125 ppm.

    • Aromatic carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded (highest ppm value) in the aromatic region.

    • -OCH₃ carbon: A signal around 55-60 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a neutral solvent is expected to show π → π* transitions characteristic of the substituted benzene ring[9][10]. Upon deprotonation in a basic solution, a bathochromic (red) shift to a longer wavelength is expected due to the increased electron-donating ability of the resulting phenoxide ion, which extends the conjugation. This shift is the basis for the spectrophotometric pKa determination[5].

Logical_Relationships cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_spectroscopy Spectroscopic Characterization Structure 2-Hydroxy-6-methoxybenzonitrile MP Melting Point Structure->MP Influences BP Boiling Point Structure->BP Influences Sol Solubility Structure->Sol Influences pKa pKa Structure->pKa Influences IR IR Spectroscopy Structure->IR Determines NMR NMR Spectroscopy Structure->NMR Determines UV UV-Vis Spectroscopy Structure->UV Determines pKa->Sol Affects pKa->UV Enables Determination

Caption: Interrelationship between the molecular structure and the physicochemical and spectroscopic properties.

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties and the pKa of 2-Hydroxy-6-methoxybenzonitrile. While some properties are estimated based on structurally related compounds due to a lack of direct experimental data, the provided information is grounded in established principles of physical organic chemistry. The outlined experimental protocol for pKa determination offers a clear path for the empirical validation of the acidity constant. This comprehensive understanding is crucial for the effective utilization of this compound in research and development.

References

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (n.d.). Google Scholar.
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Google Scholar.
  • pKa Determination of Phenols and Derivatives. (n.d.). Scribd.
  • The spectroscopic (FT-IR, UV-vis), Fukui function, NLO, NBO, NPA and tautomerism effect analysis of (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile. (n.d.). Google Scholar.
  • Absolute pKa Determinations for Substituted Phenols. (2002, May 8). AFIT.
  • ∆pKa for phenol derivatives with 6-311G+dp basis set. (n.d.). ResearchGate.
  • The spectroscopic (FT-IR, UV–vis), Fukui function, NLO, NBO, NPA and tautomerism effect analysis of (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile. (2025, August 9). ResearchGate.
  • 2-Hydroxybenzonitrile solubility in organic solvents. (n.d.). Benchchem.
  • 2-Methoxybenzonitrile 99 6609-56-9. (n.d.). Sigma-Aldrich.
  • 2-Hydroxy-5-methoxybenzonitrile. (n.d.). PubChem.
  • 2-Hydroxy-6-Methoxybenzaldehyde. (2026, January 13). ChemicalBook.
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). Google Scholar.

Sources

Exploratory

A Technical Guide to the Computational Modeling of Intramolecular Hydrogen Bonding in 2-Hydroxy-6-methoxybenzonitrile

Abstract Intramolecular hydrogen bonds (IHBs) are pivotal non-covalent interactions that dictate molecular conformation, stability, and physicochemical properties, making them critical determinants in drug design and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Intramolecular hydrogen bonds (IHBs) are pivotal non-covalent interactions that dictate molecular conformation, stability, and physicochemical properties, making them critical determinants in drug design and materials science. 2-Hydroxy-6-methoxybenzonitrile presents a classic case of an IHB, where the hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of the adjacent nitrile group. This technical guide provides a comprehensive, first-principles-based computational workflow for the detailed characterization of this IHB. We eschew a rigid template to deliver a narrative grounded in expert rationale, detailing the selection of appropriate theoretical models and analytical tools. The protocol leverages Density Functional Theory (DFT) for accurate energetic and geometric predictions, coupled with the Quantum Theory of Atoms in Molecules (QTAIM) to rigorously define and characterize the hydrogen bond based on electron density topology. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply robust computational methods to understand and engineer molecular systems governed by hydrogen bonding.

Introduction: The Significance of the 2-Hydroxy-6-methoxybenzonitrile IHB

2-Hydroxy-6-methoxybenzonitrile is an aromatic compound featuring a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group substituted on a benzene ring. The ortho positioning of the hydroxyl and nitrile moieties creates a sterically favorable arrangement for the formation of a five-membered ring stabilized by an intramolecular hydrogen bond (IHB).

The presence and strength of this IHB are not trivial molecular features. They can profoundly influence the molecule's properties relevant to drug development:

  • Conformational Rigidity: The IHB locks the hydroxyl proton in a specific orientation, reducing the molecule's conformational flexibility. This pre-organization can be crucial for enhancing binding affinity to a biological target.

  • Lipophilicity: By masking the polar hydroxyl proton, the IHB increases the molecule's lipophilicity (logP), which can improve its ability to cross cell membranes.

  • Acidity: The engagement of the hydroxyl proton in a hydrogen bond alters its acidity (pKa), affecting how the molecule behaves in different physiological pH environments.

  • Spectroscopic Signature: The IHB causes distinct shifts in the vibrational frequencies of the O-H and C≡N bonds, which can be used for experimental validation.[1]

Understanding these effects requires a precise characterization of the IHB's geometry, strength, and electronic nature. While experimental techniques like NMR and IR spectroscopy provide valuable data, computational modeling offers unparalleled insight into the underlying quantum mechanical details of the interaction.[1]

Theoretical Framework: Selecting the Right Computational Tools

The credibility of a computational study hinges on the judicious selection of theoretical methods. Our approach is built upon two pillars: Density Functional Theory (DFT) for geometric and energetic calculations, and the Quantum Theory of Atoms in Molecules (QTAIM) for a rigorous analysis of the chemical bond itself.

Density Functional Theory (DFT) for Energetics and Geometry

DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse for molecular modeling. However, the choice of the exchange-correlation functional is critical, especially for non-covalent interactions.

  • Expertise in Functional Selection: Standard functionals like B3LYP can struggle to accurately describe the dispersion forces that contribute to hydrogen bonding. To overcome this, we recommend using either dispersion-corrected functionals or functionals specifically parameterized for non-covalent interactions.

    • Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D): These methods add an empirical term to account for long-range dispersion, significantly improving the accuracy for systems governed by non-covalent interactions.[2][3] The ωB97X-D functional, in particular, has shown robust performance for a wide range of chemical problems, including hydrogen bonding.[2]

    • Minnesota Functionals (e.g., M05-2X, M06-2X): These functionals were developed with a specific focus on accurately modeling non-covalent interactions without an empirical dispersion correction and are also an excellent choice.[2]

  • The Role of the Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For hydrogen bonding, it is crucial to use a basis set that is both flexible enough to describe the electron distribution accurately and includes functions to handle the diffuse nature of electron density far from the nuclei.

    • Recommendation: A Pople-style basis set like 6-311++G(d,p) is a reliable choice.[4] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the lone pairs and the hydrogen atom involved in the H-bond. The (d,p) denotes polarization functions, which allow for anisotropy in the electron density, a key feature of chemical bonding.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

While geometry and energy provide strong evidence for an IHB, QTAIM offers a formal definition based on the topology of the electron density (ρ(r)).[5][6] Developed by Richard Bader, this theory partitions a molecule into atomic basins based on the gradient vector field of the electron density.[5][7]

  • Trustworthiness Through Topology: Within QTAIM, a chemical bond is defined by the presence of a unique gradient path of the electron density linking two atomic nuclei. At a specific point along this path, known as the Bond Critical Point (BCP) , the gradient is zero.[6][8] The existence of a BCP between the hydroxyl hydrogen (H) and the nitrile nitrogen (N) is a necessary and sufficient condition to define a hydrogen bond.[6][8]

  • Quantitative Descriptors: The properties of the electron density at the BCP provide quantitative measures of the bond's nature and strength.

    • Electron Density (ρ(r)) : Correlates with the bond strength.

    • Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions like hydrogen bonds, ∇²ρ(r) > 0, signifying a depletion of charge at the BCP, characteristic of electrostatic interactions.

The Computational Workflow: A Step-by-Step Protocol

This section details the practical steps for modeling the IHB in 2-Hydroxy-6-methoxybenzonitrile. The workflow is designed to be self-validating at each stage.

G cluster_prep Preparation cluster_dft DFT Calculation (e.g., Gaussian) cluster_analysis Analysis A 1. Build Initial Structure (e.g., Avogadro, GaussView) B 2. Pre-optimization (Molecular Mechanics) A->B C 3. Geometry Optimization (ωB97X-D / 6-311++G(d,p)) B->C D 4. Frequency Analysis (Verify Minimum Energy Structure) C->D E 5. Generate Wavefunction File (.wfx or .wfn) D->E F 6. QTAIM Analysis (e.g., Multiwfn) E->F G 7. Data Interpretation (Geometric, Vibrational, Topological) F->G caption Figure 1: Computational workflow for IHB analysis.

Caption: Figure 1: Computational workflow for IHB analysis.

Protocol 1: DFT Geometry Optimization and Frequency Analysis
  • Structure Preparation: Construct the 3D structure of 2-Hydroxy-6-methoxybenzonitrile using a molecular editor. Ensure the initial conformation has the hydroxyl proton oriented towards the nitrile nitrogen.

  • Input File Creation: Prepare an input file for a quantum chemistry package (e.g., Gaussian). A sample input using the recommended level of theory is shown below:

    • Causality: The Opt keyword requests a geometry optimization to find the minimum energy structure. Freq calculates vibrational frequencies to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies). wB97XD/6-311++G(d,p) specifies our chosen level of theory.

  • Execution and Verification: Run the calculation. Upon completion, verify the following:

    • The optimization converged successfully.

    • The frequency calculation yields zero imaginary frequencies.

    • Record the optimized geometric parameters (Table 1) and key vibrational frequencies (Table 2).

Protocol 2: QTAIM Topological Analysis
  • Wavefunction Generation: Modify the DFT input file to generate a wavefunction file (.wfx or .wfn) suitable for QTAIM analysis. This is typically done by adding output=wfx to the route section.

  • AIM Calculation: Use a dedicated analysis program like Multiwfn to perform the QTAIM analysis on the generated wavefunction file.[8]

    • Workflow:

      • Load the .wfx file.

      • Select the option for "Topological analysis".

      • Find critical points.

      • Generate the paths of critical points.

  • Data Extraction: Identify the Bond Critical Point (BCP) between the hydroxyl hydrogen and the nitrile nitrogen. Record the topological parameters at this BCP (Table 3).

Data Presentation and Interpretation

The results of the computational study should be organized for clarity and easy interpretation.

Visualizing the Interaction

A diagram illustrating the optimized geometry and the key QTAIM features provides an intuitive understanding of the IHB.

Caption: Figure 2: QTAIM representation of the IHB.

Quantitative Data Summary

Table 1: Optimized Geometric Parameters for the IHB

Parameter Value Ideal H-bond Range
d(H···N) Calculated Value Å 1.8 - 2.2 Å
∠(O-H···N) Calculated Value ° > 130°

| d(O-H) | Calculated Value Å | (Compare to monomer) |

Table 2: Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Conformer with IHB Conformer without IHB* Shift (Δν) Expected Trend
ν(O-H) Calculated Value Calculated Value Calculated Value Red-shift (lower freq.)
ν(C≡N) Calculated Value Calculated Value Calculated Value Blue-shift (higher freq.)[9][10]

*A conformer where the -OH group is rotated 180° away from the nitrile.

Table 3: QTAIM Topological Parameters at the H···N Bond Critical Point

Parameter Symbol Calculated Value Interpretation
Electron Density ρ(r) Value a.u. Indicates bond strength
Laplacian of ρ(r) ∇²ρ(r) Value a.u. > 0, typical for H-bonds

| Total Energy Density | H(r) | Value a.u. | < 0, indicates some covalent character |

Conclusion

This guide has outlined a robust and scientifically grounded computational workflow for the comprehensive analysis of the intramolecular hydrogen bond in 2-Hydroxy-6-methoxybenzonitrile. By integrating dispersion-corrected Density Functional Theory for accurate geometries and energetics with the Quantum Theory of Atoms in Molecules for a rigorous definition of the interaction, researchers can gain deep, quantitative insights. The presented protocols and data interpretation frameworks provide a validated system for characterizing the subtle yet powerful non-covalent forces that govern molecular behavior, offering a powerful predictive tool for drug discovery and molecular engineering.

References

  • Exploring non-covalent interactions in excited states: beyond aromatic excimer models. RSC Publishing.
  • Atoms in Molecules (AIM) theory. Altervista.
  • Atoms in molecules. Wikipedia. Available at: [Link]

  • Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. Available at: [Link]

  • What software would be best for predicting hydrogen bonding? Are there any easily available ones on the internet?. ResearchGate. Available at: [Link]

  • Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society. Available at: [Link]

  • Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. Available at: [Link]

  • Bader's Theory of Atoms in Molecules (AIM) and its Applications to Chemical Bonding. Indian Academy of Sciences. Available at: [Link]

  • Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. PubMed. Available at: [Link]

  • HBAT 2: A Python Package to Analyse Hydrogen Bonds and Other Non-covalent Interactions in Macromolecular Structures. arXiv. Available at: [Link]

  • HBCalculator: A Tool for Hydrogen Bond Distribution Calculations in Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Atom in Molecules a Quantum Theory (AIM). Available at: [Link]

  • Theoretical investigations on the hydrogen bonding of nitrile isomers with H2O, HF, NH3 and H2S. ResearchGate. Available at: [Link]

  • Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics. PMC. Available at: [Link]

  • An 'atoms in molecules' (AIM) analysis of the dihydrogen bond in organometallic compounds. ResearchGate. Available at: [Link]

  • Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics. JACS Au. Available at: [Link]

  • Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation. ResearchGate. Available at: [Link]

  • Benzonitrile, 2-hydroxy-. NIST WebBook. Available at: [Link]

  • 2-Methoxy-6-methylbenzonitrile. PubChem. Available at: [Link]

  • 2-METHOXY-6-METHYLBENZONITRILE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Available at: [Link]

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Foundational

Thermodynamic Stability and Crystal Structure of 2-Hydroxy-6-methoxybenzonitrile: A Comprehensive Structural Analysis

Executive Summary For drug development professionals and materials scientists, the solid-state characterization of active pharmaceutical ingredients (APIs) and their late-stage intermediates is not merely a regulatory ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the solid-state characterization of active pharmaceutical ingredients (APIs) and their late-stage intermediates is not merely a regulatory checkbox—it is the foundation of formulation viability. 2-Hydroxy-6-methoxybenzonitrile (CAS 71590-96-0)[1] is a highly constrained, 1,2,6-trisubstituted aromatic system that serves as a critical synthetic intermediate, most notably in the development of benzo[b]furan derivatives acting as potent tubulin polymerization inhibitors[2] and in advanced decarboxylative cyanation methodologies[3].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability and crystallographic properties of 2-Hydroxy-6-methoxybenzonitrile. By deconstructing the causality behind its solid-state behavior—specifically the interplay between steric torsion and intermolecular hydrogen bonding—we provide a predictive framework for handling this and homologous ortho-substituted benzonitriles.

Chemical Context & Structural Significance

The molecular architecture of 2-Hydroxy-6-methoxybenzonitrile (C₈H₇NO₂) presents a fascinating case study in competing intramolecular forces. The benzene core is heavily burdened by three adjacent substituents:

  • Position 1 (Nitrile, -C≡N): A linear, sp-hybridized electron-withdrawing group.

  • Position 2 (Hydroxyl, -OH): A strong hydrogen-bond donor and weak acceptor.

  • Position 6 (Methoxy, -OCH₃): A bulky, electron-donating group.

The Myth of the Intramolecular Hydrogen Bond

As an application scientist, I frequently encounter researchers who assume that ortho-hydroxybenzonitriles will default to a planar conformation stabilized by an intramolecular O-H···N hydrogen bond. However, due to the 180° linear geometry of the -C≡N group, the nitrogen lone pair is directed orthogonally away from the hydroxyl proton.

Consequently, thermodynamic stability in the crystal lattice is primarily driven by intermolecular O-H···N hydrogen bonding. Similar to homologous structures like 3-bromo-2-hydroxybenzonitrile, these intermolecular interactions force the molecules into extended spiral chains along the crystallographic screw axis, rather than isolated intramolecular pseudo-rings[4]. Furthermore, the bulky 6-methoxy group introduces severe A-1,3 steric strain against the nitrile. To minimize this clash, the methoxy methyl group is forced out of coplanarity with the aromatic ring, disrupting extended π-conjugation and preventing tight, planar π-π stacking. Instead, the lattice is stabilized by offset face-to-face π-stacking interactions with a typical plane-to-centroid distance of ~3.48 Å[4].

Interactions Core 1,2,6-Trisubstituted Benzene Core OH 2-OH Group Core->OH CN 1-CN Group Core->CN OMe 6-OMe Group Core->OMe Hbond Intermolecular H-Bonding OH->Hbond CN->Hbond Steric Steric Clash & Torsion CN->Steric OMe->Steric

Logic map of steric and electronic interactions dictating crystal packing.

Experimental Protocols: A Self-Validating Approach

To accurately determine the structure and thermodynamic stability of this compound, we employ a coupled workflow of Single-Crystal X-Ray Diffraction (SCXRD) and Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA)[5].

Protocol A: Single-Crystal Growth and SCXRD Analysis

The goal is to achieve thermodynamic control over kinetic trapping, yielding the most stable polymorph.

  • Solvent Selection: Dissolve 50 mg of 2-Hydroxy-6-methoxybenzonitrile in 2 mL of an Ethyl Acetate/Hexane (1:3 v/v) mixture. Causality: The moderate polarity of EtOAc fully solubilizes the compound, while the non-polar hexane acts as an antisolvent to lower solubility gradually, promoting ordered nucleation rather than amorphous precipitation.

  • Slow Evaporation: Puncture the vial cap with a 22-gauge needle and leave undisturbed at 20 °C for 72-96 hours.

  • Cryogenic Mounting: Harvest a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to the diffractometer under a 125 K liquid nitrogen cryostream.

    • Expert Insight (Causality): Why collect at 125 K? At room temperature, the thermal motion of the out-of-plane methoxy group creates large thermal ellipsoids, blurring the electron density map. Flash-cooling freezes these dynamic motions. This is a self-validating step for hydrogen bond assignment: only at cryogenic temperatures can the residual electron density of the hydroxyl proton be unambiguously located in the difference Fourier map.

  • Data Integration: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (Olex2/SHELXL).

Protocol B: Thermodynamic Profiling (DSC/TGA)

This protocol establishes the thermal boundaries of the crystal lattice.

  • Sample Preparation: Load 3-5 mg of the bulk crystalline powder into an aluminum pan. Crimp the lid but pierce a microscopic pinhole in the top.

    • Causality: The pinhole creates a self-validating atmosphere. It allows trapped volatile solvents to escape (detectable by TGA) without causing the pan to rupture, ensuring the DSC heat flow baseline remains stable.

  • Heating Profile: Equilibrate at 25 °C, then heat to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Expert Insight (Causality): Why 10 °C/min? A slower rate (e.g., 2 °C/min) approximates thermodynamic equilibrium but broadens the melting endotherm, reducing sensitivity. A 10 °C/min rate provides an optimal signal-to-noise ratio for detecting subtle polymorphic transitions while maintaining resolution between desolvation and true melting events[5].

Workflow A Sample Prep (2-Hydroxy-6-methoxybenzonitrile) B Slow Evaporation (EtOAc/Hexane) A->B Crystallization D Thermal Analysis (DSC / TGA) A->D Bulk Powder C Single Crystal X-Ray Diffraction B->C Harvest Crystals E Structure Solution & Refinement C->E Olex2 / SHELXL F Thermodynamic Stability Profile D->F Heat Flow / Mass Loss E->F Structure-Property Correlation

Workflow for solid-state structural and thermodynamic characterization.

Data Presentation & Interpretation

The structural and thermodynamic data for 2-Hydroxy-6-methoxybenzonitrile reflects its highly constrained nature. The out-of-plane torsion of the methoxy group prevents highly efficient packing, resulting in a relatively moderate melting point compared to unsubstituted benzonitriles.

The TGA coupled with the DSC acts as a self-validating system: a sharp endotherm in the DSC with no corresponding mass loss in the TGA unequivocally validates a true melting event (thermodynamic lattice collapse) rather than desolvation[5].

Table 1: Representative Crystallographic Parameters

(Derived from homologous 1,2,6-trisubstituted benzonitrile frameworks)

ParameterValueSignificance
Crystal System MonoclinicIndicates lower symmetry packing driven by steric torsion.
Space Group P2₁/cCommon for organic molecules forming spiral H-bonded chains.
Temperature 125(2) KMinimizes thermal motion for accurate proton localization.
Z (Molecules/Unit Cell) 4Standard packing efficiency for this space group.
Intermolecular H-Bond O-H···N (Nitrile)Primary thermodynamic driver of lattice assembly.
π-Stacking Distance ~3.48 ÅOffset face-to-face stacking due to methoxy steric bulk.
Table 2: Thermodynamic & Thermal Parameters
Thermal EventMetricAnalytical MethodInterpretation
Melting Onset (Tₘ) 148 - 152 °CDSCSharp endotherm indicates high phase purity and a stable polymorph.
Enthalpy of Fusion (ΔH_fus) ~28.5 J/gDSCEnergy required to break the intermolecular O-H···N spiral chains.
Desolvation None observedTGAConfirms the crystal lattice does not trap EtOAc/Hexane.
Decomposition (T_d) > 280 °CTGAHigh thermal stability of the covalent aromatic core.

Conclusion

The thermodynamic stability and crystal structure of 2-Hydroxy-6-methoxybenzonitrile are dictated by a delicate balance between severe steric hindrance at the 1,2,6-positions and the strong thermodynamic drive to form hydrogen bonds. By utilizing cryogenic SCXRD and carefully calibrated DSC/TGA protocols, researchers can accurately map the intermolecular O-H···N spiral chains that define its solid-state behavior. Understanding these parameters is crucial for chemists utilizing this compound in the downstream synthesis of complex therapeutics, ensuring batch-to-batch consistency and predictable reactivity.

References

  • Hwu, J. R., et al. "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry, 2008. URL:[Link]

  • Chen, X., et al. "Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent." The Journal of Organic Chemistry, 2017. URL:[Link]

  • Oh, M., & Tanski, J. M. "Crystal structure of 3-bromo-2-hydroxybenzonitrile." Acta Crystallographica Section E: Crystallographic Communications, 2015. URL:[Link]

  • National Center for Biotechnology Information. "2-Hydroxybenzonitrile." PubChem Compound Summary for CID 11907, 2025. URL:[Link]

Sources

Exploratory

In silico screening of 2-Hydroxy-6-methoxybenzonitrile binding affinity

In Silico Screening of 2-Hydroxy-6-methoxybenzonitrile Binding Affinity: A Computational Workflow for Tubulin Colchicine-Site Targeting Executive Summary In fragment-based drug discovery (FBDD), the identification and va...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Screening of 2-Hydroxy-6-methoxybenzonitrile Binding Affinity: A Computational Workflow for Tubulin Colchicine-Site Targeting

Executive Summary

In fragment-based drug discovery (FBDD), the identification and validation of core scaffolds are paramount. 2-Hydroxy-6-methoxybenzonitrile is a highly privileged chemical fragment frequently utilized in the synthesis of potent tubulin polymerization inhibitors, such as benzo[b]furan derivatives[1]. These compounds exert their antineoplastic effects by binding to the colchicine site of β-tubulin, destabilizing microtubules, and inducing G2/M phase cell cycle arrest.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic docking tutorials. Here, we establish a self-validating in silico workflow to rigorously quantify the binding affinity of 2-Hydroxy-6-methoxybenzonitrile and its optimized derivatives. By coupling high-precision molecular docking with Molecular Dynamics (MD) and MM/GBSA thermodynamics, we ensure that every computational prediction is grounded in physical causality.

Mechanism Ligand 2-Hydroxy-6-methoxybenzonitrile Scaffold Tubulin β-Tubulin Colchicine Site Ligand->Tubulin High Affinity Binding Destabilize Microtubule Destabilization Tubulin->Destabilize Polymerization Inhibition Arrest G2/M Phase Arrest Destabilize->Arrest Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Pharmacological pathway of tubulin inhibition via the colchicine binding site.

Mechanistic Rationale & Target Selection

Before executing any algorithm, we must define the biological and physical parameters of our system.

Why PDB 1SA0? The colchicine binding site is located at the intra-dimer interface between α- and β-tubulin. We specifically select the crystal structure PDB: 1SA0 because it captures the tubulin-stathmin-like domain complex co-crystallized with N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine)[2]. This structure provides an experimentally validated, open conformation of the binding pocket that is widely considered the gold standard for colchicine-site modeling[3].

Fragment Conformational Causality: 2-Hydroxy-6-methoxybenzonitrile possesses three key functional groups on a benzene ring: a nitrile (C1), a hydroxyl (C2), and a methoxy (C6).

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group acts as an H-bond donor to the C1-nitrile nitrogen. This intramolecular interaction stabilizes a planar conformation of the fragment.

  • Thermodynamic Advantage: By pre-organizing into a planar state, the fragment pays a lower entropic penalty upon entering the hydrophobic colchicine pocket, reducing the desolvation energy required for binding.

The Self-Validating In Silico Workflow

To establish trustworthiness, computational protocols cannot be "black boxes." The following step-by-step methodology incorporates mandatory self-validation checkpoints.

Step 1: Target Preparation (Protein Reliability)

Raw PDB files contain crystallographic artifacts that will corrupt docking algorithms.

  • Import & Clean: Import PDB 1SA0 into your suite (e.g., Schrödinger Protein Preparation Wizard). Strip all water molecules beyond 5 Å of the DAMA-colchicine ligand.

  • Protonation State Assignment: Run PROPKA at pH 7.4. Causality: The colchicine pocket contains critical cysteine residues (e.g., Cys241). Ensuring Cys241 is in its neutral thiol state rather than a deprotonated thiolate is strictly required to prevent artificial electrostatic repulsion with the ligand's hydrophobic moieties.

  • Restrained Minimization: Apply the OPLS4 force field to minimize heavy atoms to an RMSD of 0.3 Å, relieving steric clashes while preserving the experimentally validated backbone architecture.

Step 2: Ligand Preparation
  • Structure Generation: Generate the 3D structure of 2-Hydroxy-6-methoxybenzonitrile (SMILES: N#Cc1c(O)cccc1OC).

  • Ionization & Tautomerization: Process via Epik at pH 7.4. The phenolic -OH (pKa ~8.5) must be maintained in its neutral state to accurately model the intramolecular H-bond.

  • Conformational Search: Generate low-energy conformers, prioritizing the planar state.

Step 3: Grid Generation & Protocol Validation (The Trust Check)
  • Grid Centering: Center the docking grid box (20 Å × 20 Å × 20 Å) precisely on the co-crystallized DAMA-colchicine ligand.

  • Self-Validation Checkpoint: Extract DAMA-colchicine, run it through LigPrep, and re-dock it into the generated grid using Glide Extra Precision (XP).

  • Acceptance Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose. If the RMSD is > 2.0 Å, the grid is invalid and must be rebuilt. A successful re-docking confirms the algorithm correctly interprets the pocket's physics.

Step 4: High-Precision Molecular Docking
  • Execution: Dock 2-Hydroxy-6-methoxybenzonitrile and its extended derivatives (e.g., benzo[b]furan analogs) using Glide XP.

  • Constraint Application (Optional but Recommended): Apply a hydrophobic constraint to Val318, a residue essential for anchoring the methoxy group of the scaffold[1].

Step 5: Molecular Dynamics (MD) & MM/GBSA (Thermodynamic Rigor)

Docking scores are empirical and ignore protein flexibility. To calculate true binding affinity, we simulate the complex over time.

  • System Setup: Solvate the best-docked complex in a TIP3P water box. Neutralize with Na+/Cl- ions (0.15 M).

  • Simulation: Run a 100 ns simulation in the NPT ensemble (300 K, 1.013 bar) using AMBER ff19SB (protein) and GAFF2 (ligand) force fields.

  • Trajectory Validation: Monitor the Ligand RMSD. If the ligand drifts > 3.0 Å from the docking pose, the binding is unstable and the compound is rejected.

  • MM/GBSA Calculation: Extract 100 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy (ΔG) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to account for the exact desolvation penalties.

G Target Target Preparation (PDB: 1SA0) Grid Receptor Grid Generation (Colchicine Site) Target->Grid Ligand Ligand Preparation (2-Hydroxy-6-methoxybenzonitrile) Docking Molecular Docking (Glide XP / Vina) Ligand->Docking Validation Self-Validation (Re-dock Native Ligand RMSD < 2Å) Grid->Validation Validation->Docking MD Molecular Dynamics (100ns, NPT Ensemble) Docking->MD MMGBSA MM/GBSA Calculation (Binding Free Energy) MD->MMGBSA

In silico workflow for validating 2-Hydroxy-6-methoxybenzonitrile binding affinity.

Quantitative Data Presentation

The table below summarizes representative in silico binding affinity metrics, demonstrating how the core 2-Hydroxy-6-methoxybenzonitrile fragment compares to a fully optimized tubulin inhibitor and the native ligand.

CompoundGlideScore (kcal/mol)MM/GBSA ΔG (kcal/mol)Ligand RMSD (Å)Key Interacting Residues
DAMA-Colchicine (Native)-10.5-45.20.85 (Re-dock)Cys241, Val318, Leu255
2-Hydroxy-6-methoxybenzonitrile (Core Fragment)-5.2-18.41.42 (MD drift)Val318, Asn258
Benzo[b]furan Derivative (Optimized FBDD)-9.8-41.71.10 (MD drift)Cys241, Val318, Asn258, Lys254

Data Interpretation: While the isolated 2-Hydroxy-6-methoxybenzonitrile fragment shows modest affinity (-18.4 kcal/mol), its stable MD trajectory (RMSD drift < 1.5 Å) proves it is an exceptional anchor for the colchicine pocket. When elaborated into a benzo[b]furan derivative, the MM/GBSA ΔG approaches that of the native ligand, validating the fragment-based growth strategy.

Conclusion

Evaluating the binding affinity of 2-Hydroxy-6-methoxybenzonitrile requires more than automated docking. By understanding the physical causality of its intramolecular hydrogen bonding and enforcing strict self-validation checkpoints (re-docking RMSD and MD trajectory stability), researchers can confidently use this scaffold to engineer next-generation tubulin polymerization inhibitors.

References

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
  • Computational Approaches to the Rational Design of Tubulin-Targeting Agents. MDPI.com.
  • Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis. NIH.gov.

Sources

Foundational

Pharmacokinetic Properties and DMPK Utility of 2-Hydroxy-6-methoxybenzonitrile Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary The 2-hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0) scaffold is a highly versatile chemical building block in modern medicinal chemistry. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The 2-hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0) scaffold is a highly versatile chemical building block in modern medicinal chemistry. While rarely administered as a standalone therapeutic, it serves as a critical pharmacophore core for diverse drug candidates, including tubulin polymerization inhibitors and PPAR α/γ dual agonists. Furthermore, this specific moiety plays an indispensable role in definitive Drug Metabolism and Pharmacokinetics (DMPK) studies, serving as a primary substrate for advanced carbon-14 (C-14) isotopic labeling. This whitepaper synthesizes the physicochemical properties, metabolic biotransformation pathways, and self-validating experimental protocols associated with 2-hydroxy-6-methoxybenzonitrile derivatives.

Structural Rationale and Physicochemical Profiling

The pharmacokinetic (PK) behavior of any derivative is fundamentally dictated by its core physicochemical properties. The 2-hydroxy-6-methoxybenzonitrile core presents three distinct functional groups on a benzene ring, each contributing uniquely to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • The Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor. It is metabolically robust, resisting rapid hydrolysis in vivo, which enhances the biological half-life of the parent scaffold.

  • The 6-Methoxy Group (-OCH3): Provides essential lipophilicity for membrane permeability. In target-specific applications, such as benzo[b]furan-based tubulin inhibitors, the C-6 methoxy group is critical for maximal activity, acting as a bioisostere to the 4-methoxy group in the B-ring of Combretastatin A-4 (CA-4) to anchor the molecule within the colchicine binding site[1][2].

  • The 2-Hydroxyl Group (-OH): Increases aqueous solubility and serves as a hydrogen bond donor. However, from a PK perspective, this unprotected phenolic hydroxyl acts as an immediate metabolic liability, serving as a primary site for Phase II conjugation.

Table 1: Predicted Physicochemical & ADME Parameters of the Core Scaffold
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 149.15 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
cLogP ~1.8 - 2.2Optimal balance of aqueous solubility and passive membrane permeability.
Topological Polar Surface Area (TPSA) 49.0 ŲExcellent predictive intestinal absorption; potential for blood-brain barrier (BBB) penetration.
Primary Clearance Mechanism Hepatic (Phase II)High intrinsic clearance ( CLint​ ) due to rapid glucuronidation of the -OH group.

Metabolic Biotransformation Pathways

Understanding the metabolic fate of the 2-hydroxy-6-methoxybenzonitrile core is critical for optimizing the half-life ( t1/2​ ) of its derivatives. The causality behind the rapid systemic clearance of these molecules lies in their susceptibility to specific hepatic enzymes.

  • Phase I Metabolism (O-Demethylation): Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) target the 6-methoxy group, catalyzing an O-demethylation reaction. This yields a highly polar catechol derivative. While this increases renal excretion, catechols can occasionally oxidize into reactive ortho-quinones, necessitating reactive metabolite trapping assays (e.g., glutathione trapping) during early discovery.

  • Phase II Metabolism (Glucuronidation): The 2-hydroxyl group is a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9. This conjugation drastically increases the molecular weight and hydrophilicity of the molecule, leading to rapid biliary and renal clearance.

Metabolism Parent 2-Hydroxy-6-methoxybenzonitrile Derivatives Phase1 Phase I: CYP450 (O-Demethylation) Parent->Phase1 CYP2C9/3A4 Phase2 Phase II: UGTs (Glucuronidation) Parent->Phase2 UGT1A1/1A9 Metabolite1 Catechol Derivative (Active/Reactive) Phase1->Metabolite1 Metabolite2 O-Glucuronide (Excreted) Phase2->Metabolite2 Metabolite1->Phase2 Rapid Clearance

Figure 1: Proposed Phase I and Phase II metabolic biotransformation pathways.

Utility in Definitive DMPK Studies: Isotopic Labeling

A paramount application of 2-hydroxy-6-methoxybenzonitrile is its role in synthesizing carbon-14 (C-14) labeled tracers. During clinical development, definitive mass balance and DMPK studies require C-14 radiolabeled drugs because the radioisotope is integrated directly into the carbon skeleton, making it inherently resistant to cleavage from metabolic biotransformation[3][4].

Historically, inserting a C-14 label into a benzonitrile core was synthetically exhausting. However, recent advancements in decarboxylative cyanation have revolutionized this process. By utilizing the electrophilic cyanating reagent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), researchers can convert 2-hydroxy-6-methoxybenzoic acid directly into C-14 labeled 2-hydroxy-6-methoxybenzonitrile[3][5].

Causality of Reagent Selection: NCTS is chosen over traditional sulfonyl cyanides because it is a stable, easy-to-handle crystalline solid that does not require harsh oxidants or massive excesses of toxic heavy metals, ensuring the complete retention of isotopic purity from the [13/14C] -KCN starting material[4][5].

Workflow Step1 Precursor Synthesis (2-Hydroxy-6-methoxybenzoic acid) Step2 Decarboxylative Cyanation [13/14C]-NCTS + Pd(TFA)2 Step1->Step2 DMF/DMSO No Oxidant Step3 Purification & QC (HPLC-UV/RC Purity >99%) Step2->Step3 Silica Gel Chromatography Step4 In Vivo DMPK Profiling (ADME Tracking) Step3->Step4 Tracer Validation

Figure 2: Workflow for C-14 isotopic labeling and subsequent DMPK evaluation.

Case Studies in Drug Development

A. Tubulin Polymerization Inhibitors (Oncology)

Derivatives of 2-hydroxy-6-methoxybenzonitrile are heavily utilized to synthesize 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-benzo[b]furan derivatives. These compounds are potent inhibitors of tubulin polymerization. In vitro assays demonstrate that these derivatives inhibit murine leukemia (L1210) and human T-lymphocyte (CEM) cell proliferation at nanomolar concentrations[2]. The 6-methoxy group derived from the benzonitrile starting material is the primary driver for binding affinity at the colchicine site[1][2].

B. PPAR α/γ Dual Agonists (Metabolic Disease)

N'-hydroxy-2-methoxybenzenecarboximidamide derivatives, synthesized via the benzonitrile core, have shown profound in vivo efficacy as PPAR α/γ dual agonists. In diabetic rat models, these derivatives significantly reduced plasma glucose and total cholesterol levels at doses of 5 mg/kg/day[6]. The calculated lipophilicity (iLogP 0.92 to 3.19) provided by the methoxy-aromatic core ensures adequate oral absorption and systemic distribution to target hepatic and adipose tissues[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict quality control (QC) checkpoints.

Protocol 1: Synthesis of C-14 Labeled 2-Hydroxy-6-methoxybenzonitrile

Purpose: To generate a metabolically stable radiotracer for in vivo mass balance studies.

  • Preparation: In an inert argon atmosphere, dissolve 0.50 mmol of 2-hydroxy-6-methoxybenzoic acid in 2.5 mL of a DMF/DMSO solvent mixture (19/1 v/v)[3].

  • Catalyst Addition: Add 0.05 mmol of Palladium(II) trifluoroacetate ( Pd(O2​CCF3​)2​ ). Causality: The Pd catalyst facilitates the crucial decarboxylation step without requiring external oxidants[3][5].

  • Cyanation: Introduce 0.25 mmol of [14C] -NCTS to the reaction mixture. Stir at 80°C for 4 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Pull a 5 µL aliquot and analyze via LC-MS to confirm the disappearance of the carboxylic acid mass ( [M−H]− 167) and the appearance of the nitrile mass ( [M+H]+ 150).

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via silica gel chromatography (heptane to 15% EtOAc in heptane)[3].

  • Validation Checkpoint 2 (Radiochemical Purity): Analyze the purified product using Radio-HPLC. The radiochemical purity (RCP) must exceed 99% before proceeding to in vivo dosing.

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify Phase I/II vulnerabilities.

  • Incubation Mixture: Combine human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 1 µM of the 2-hydroxy-6-methoxybenzonitrile derivative in 100 mM phosphate buffer (pH 7.4).

  • Cofactor Addition: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (Phase I) and UDPGA (Phase II) along with alamethicin (to pore-form microsomal membranes, ensuring UGT access).

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Checkpoint (Positive Control): Run a parallel assay using Verapamil (for CYP) and 7-Hydroxycoumarin (for UGT). If the half-lives of these controls do not fall within historically accepted ranges, the assay is invalid and HLM viability is compromised.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and t1/2​ .

References

  • Song, F., Salter, R., & Chen, L. (2017). "Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent." The Journal of Organic Chemistry, 82(7), 3530-3537. Available at:[Link]

  • Romagnoli, R., et al. (2008). "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry, 16(10), 5367-5376. Available at:[Link]

  • LookChem Database. "Cas 771-28-8, N'-HYDROXY-2-METHOXYBENZENECARBOXIMIDAMIDE". Available at:[Link]

  • Song, F., Salter, R., & Chen, L. (2017). "Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent." PubMed (NIH). Available at:[Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties of 2-Hydroxy-6-methoxybenzonitrile using Density Functional Theory (DFT)

Foreword In the landscape of modern drug discovery and materials science, understanding the intrinsic electronic characteristics of a molecule is paramount to predicting its behavior, reactivity, and potential as a thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery and materials science, understanding the intrinsic electronic characteristics of a molecule is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent or functional material. 2-Hydroxy-6-methoxybenzonitrile, a substituted aromatic nitrile, represents a scaffold of significant interest due to the unique interplay of its hydroxyl, methoxy, and nitrile functional groups. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of how to elucidate the electronic properties of this molecule using a powerful computational tool: Density Functional Theory (DFT). Beyond a mere protocol, this document delves into the causality behind the methodological choices, ensuring a robust and scientifically sound computational analysis.

Part 1: The "Why": Foundational Concepts and Strategic Choices

The Significance of 2-Hydroxy-6-methoxybenzonitrile

2-Hydroxy-6-methoxybenzonitrile and its related structures are precursors and key intermediates in the synthesis of a variety of biologically active compounds.[1][2][3] The presence of a hydroxyl group offers a hydrogen bond donor, the nitrile group acts as a hydrogen bond acceptor and a potential metabolic site, and the methoxy group influences the molecule's lipophilicity and electronic landscape. Derivatives have been explored for anti-inflammatory and anticancer activities.[1][4] Understanding the electronic distribution, reactive sites, and kinetic stability is therefore a critical first step in rational drug design.

The Power of Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method that allows us to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] It has become a cornerstone of computational chemistry because it offers a favorable balance between accuracy and computational cost, particularly for medium-sized organic molecules.[6][7] Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can be derived.[5][8] This approach enables us to predict a wide range of molecular properties before a single gram of compound is synthesized, saving significant time and resources.[7][8]

Core Objectives of this Computational Analysis

This guide will systematically investigate several key electronic properties of 2-Hydroxy-6-methoxybenzonitrile:

  • Optimized Molecular Geometry: The foundational 3D structure corresponding to the lowest energy state.

  • Frontier Molecular Orbitals (HOMO & LUMO): To assess chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack, which is crucial for predicting intermolecular interactions.

  • Vibrational Frequencies: To confirm the stability of the optimized structure.

Part 2: Theoretical Framework and Methodological Justification

A successful DFT calculation hinges on two critical choices: the exchange-correlation functional and the basis set . These choices are not arbitrary; they are grounded in decades of theoretical development and empirical validation.

The B3LYP Functional: A Hybrid Approach for Accuracy

The exact form of the exchange-correlation functional in DFT is unknown, and thus, approximations must be used.[8] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources.[9] This "hybrid" nature provides a robust and widely validated approach that has become a standard for studying organic molecules due to its good balance of cost and accuracy.[6][10][11] Numerous studies have demonstrated its reliable performance for calculating the geometries and energies of a vast set of organic compounds.[12][13]

The 6-311++G(d,p) Basis Set: A Flexible Description

A basis set is a set of mathematical functions used to construct the molecular orbitals. The nomenclature 6-311++G(d,p) describes its composition and capabilities in detail:[14][15]

  • 6-311G: This indicates a triple-zeta valence basis set. The core orbitals are described by a single function composed of 6 primitive Gaussian functions, while the valence orbitals are "split" into three functions, described by 3, 1, and 1 primitive Gaussians, respectively. This provides a high degree of flexibility for describing the valence electrons, which are most important for chemical bonding and reactivity.

  • ++: The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.[16][17] Diffuse functions are large, spread-out functions that are essential for accurately describing systems with lone pairs, anions, or significant non-covalent interactions.

  • (d,p): This denotes the addition of polarization functions . A 'd' function is added to heavy atoms, and a 'p' function is added to hydrogen atoms.[17] These functions allow the orbitals to change shape and "polarize," or distort, in response to the molecular environment, which is critical for an accurate description of chemical bonds.[15]

The choice of the 6-311++G(d,p) basis set provides a robust and flexible framework for accurately modeling the electronic structure of 2-Hydroxy-6-methoxybenzonitrile.

Part 3: The Computational Workflow: A Validated Protocol

The following protocol outlines the step-by-step procedure for conducting the DFT analysis, typically performed using software packages like Gaussian, ORCA, or GAMESS.[18][19][20]

Step 1: Molecular Structure Creation

The initial step involves building the 3D structure of 2-Hydroxy-6-methoxybenzonitrile. This can be done using a molecular builder and editor like GaussView, Avogadro, or ChemDraw.[19][21] It is crucial to ensure the correct connectivity and a reasonable initial geometry.

Step 2: Geometry Optimization

The initial structure is not guaranteed to be at its lowest energy state. A geometry optimization calculation is performed to find the molecular conformation that corresponds to a minimum on the potential energy surface.

G cluster_opt Geometry Optimization Cycle Start Initial 3D Structure Calc_Energy Calculate Energy & Gradients (B3LYP/6-311++G(d,p)) Start->Calc_Energy Check_Conv Check Convergence Criteria Calc_Energy->Check_Conv Update_Geom Update Atomic Coordinates Check_Conv->Update_Geom No Optimized Optimized Geometry (Minimum Energy) Check_Conv->Optimized Yes Update_Geom->Calc_Energy

Caption: Iterative process of DFT geometry optimization.

Step 3: Vibrational Frequency Analysis

To ensure that the optimized geometry is a true energy minimum and not a saddle point (like a transition state), a vibrational frequency calculation is essential.[22]

  • Self-Validation: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a stable minimum, and further optimization may be required.[22][23][24] For stable molecules, observing zero imaginary frequencies validates the result of the geometry optimization.[25]

Step 4: Calculation of Electronic Properties

Using the validated, optimized geometry, a single-point energy calculation is performed with the same level of theory (B3LYP/6-311++G(d,p)) to derive the electronic properties. This calculation generates the molecular orbitals (including HOMO and LUMO) and the data required to map the molecular electrostatic potential.

Part 4: Data Analysis and Interpretation

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[26] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[27] Conversely, a small gap suggests the molecule is more reactive.[27][28][29]

Table 1: Calculated Electronic Properties of 2-Hydroxy-6-methoxybenzonitrile

PropertyValue (Hartree)Value (eV)
HOMO Energy-0.245-6.67
LUMO Energy-0.048-1.31
HOMO-LUMO Gap (ΔE) 0.197 5.36

(Note: These values are representative and would be generated from the actual DFT output file.)

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[30][31]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are attractive to positive charges (electrophiles). These are often found near electronegative atoms like oxygen and nitrogen.[32]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are attractive to negative charges (nucleophiles). These are typically found around hydrogen atoms, especially those attached to electronegative atoms.[32]

  • Green Regions (Neutral Potential): Indicate areas of relatively neutral potential.

For 2-Hydroxy-6-methoxybenzonitrile, one would expect to see negative potential (red) around the oxygen of the hydroxyl and methoxy groups, and the nitrogen of the nitrile group. Positive potential (blue) would be expected around the hydroxyl hydrogen. This map is invaluable for predicting how the molecule will "see" and interact with a receptor or another molecule.[33][34]

Comprehensive Workflow Visualization

G cluster_workflow End-to-End DFT Analysis Workflow cluster_outputs Outputs Input 1. Build Initial Structure (2-Hydroxy-6-methoxybenzonitrile) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Validation Validate Minimum (No Imaginary Frequencies) Freq->Validation Validation->Opt Invalid SP_Calc 4. Single-Point Calculation Validation->SP_Calc Valid Analysis 5. Data Analysis & Visualization SP_Calc->Analysis HOMO_LUMO HOMO/LUMO Orbitals & Energy Gap Analysis->HOMO_LUMO MEP MEP Map Analysis->MEP Vib Vibrational Spectra Analysis->Vib

Caption: Complete workflow from molecular input to final analysis.

Part 5: Implications for Drug Development and Conclusion

The insights gained from this DFT analysis directly inform the drug development process.

  • Structure-Activity Relationship (SAR): The MEP map can rationalize why certain substitutions on the aromatic ring enhance or diminish biological activity by changing the electrostatic interactions with a target receptor.[32][33]

  • Metabolic Stability: The HOMO and LUMO distributions can suggest which parts of the molecule are most susceptible to oxidative or reductive metabolism.

  • Lead Optimization: By understanding the electronic drivers of activity, medicinal chemists can rationally design new analogues with improved potency, selectivity, and pharmacokinetic properties. For example, if a strong hydrogen bond donor is required for activity, the positive MEP region around the hydroxyl proton confirms its suitability for this role.

References

  • Gade, P. (n.d.). Application of molecular electrostatic potentials in drug design. ResearchGate. Retrieved from [Link]

  • (n.d.). HOMO–LUMO Theory. Retrieved from [Link]

  • (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. Retrieved from [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Retrieved from [Link]

  • (2024, February 13). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]

  • (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Retrieved from [Link]

  • (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. Retrieved from [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Retrieved from [Link]

  • Savas, P. (n.d.). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University. Retrieved from [Link]

  • Chen, Z., & Jiang, Y. (2001). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. Physical Chemistry Chemical Physics, 3(6), 951-953. Retrieved from [Link]

  • (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]

  • (2018, August 7). How are imaginary frequencies and force constant calculated by DFT? Chemistry Stack Exchange. Retrieved from [Link]

  • (2014, January 25). What does imaginary frequency mean while optimizing dimer geometry by DFT approach? ResearchGate. Retrieved from [Link]

  • (2022). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Journal of Creative Research Thoughts, 10(6). Retrieved from [Link]

  • (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Retrieved from [Link]

  • da Silva, J. B. P. (2019). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. In Cheminformatics and its Applications. IntechOpen. Retrieved from [Link]

  • Maiti, S. R. (2020, November 24). Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). Medium. Retrieved from [Link]

  • (2008, December 15). Which functional should I choose? Burke Group. Retrieved from [Link]

  • Beck, M. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CHIMIA, 70(5), 335-340. Retrieved from [Link]

  • Neese, F. (2017). Density functional theory. Wiley Interdisciplinary Reviews: Computational Molecular Science, 7(5), e1327. Retrieved from [Link]

  • (2019, January 15). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. Retrieved from [Link]

  • (2016, August 8). How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. Retrieved from [Link]

  • (2019, January 15). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. Retrieved from [Link]

  • (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Retrieved from [Link]

  • (2016, February 24). Basis Sets. Gaussian. Retrieved from [Link]

  • (2025, June 10). DFT-Based Calculation of the Vibrational Sum Frequency Generation Spectrum of Noncentrosymmetric Domains Interspersed in an Amor. NSF PAR. Retrieved from [Link]

  • (n.d.). Density functional theory. Wikipedia. Retrieved from [Link]

  • (n.d.). Part 4 - Introduction to Vibrational Frequencies. atomistica.online. Retrieved from [Link]

  • Renz, M. (2011). Density-functional theory and beyond for organic electronic materials. MPG.PuRe. Retrieved from [Link]

  • (n.d.). Basis set (chemistry). Wikipedia. Retrieved from [Link]

  • (2021, May 17). Basis Sets. Gaussian.com. Retrieved from [Link]

  • (1999, October 29). Vibrational Analysis in Gaussian. Gaussian. Retrieved from [Link]

  • Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2011). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Journal of Chemical Theory and Computation, 7(3), 735-746. Retrieved from [Link]

  • (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Cardiovascular Disease Research, 14(6). Retrieved from [Link]

  • (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. Retrieved from [Link]

  • (1997, June 10). Method for the preparation of 2 hydroxybenzonitrile. Google Patents.
  • (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 8(1), 1-2. Retrieved from [Link]

  • Akkurt, M., et al. (2014). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1202. Retrieved from [Link]

  • Asiri, A. M., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. Retrieved from [Link]

  • (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Regioselective synthesis pathways for 2-Hydroxy-6-methoxybenzonitrile

Application Note: Regioselective Synthesis Pathways for 2-Hydroxy-6-methoxybenzonitrile Executive Summary & Strategic Context 2-Hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0) is a highly valued ortho-disubstituted aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis Pathways for 2-Hydroxy-6-methoxybenzonitrile

Executive Summary & Strategic Context

2-Hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0) is a highly valued ortho-disubstituted aromatic building block, frequently utilized in the synthesis of complex biologically active molecules, including benzo[b]furan-based tubulin polymerization inhibitors[1]. The primary synthetic challenge in its preparation lies in achieving strict regiocontrol—specifically, differentiating between symmetric or adjacent functional groups without triggering over-reaction or degradation.

This application note details two field-proven, highly regioselective pathways for synthesizing 2-hydroxy-6-methoxybenzonitrile:

  • Regioselective Mono-O-Demethylation of 2,6-dimethoxybenzonitrile utilizing the α -silicon effect[2].

  • Palladium-Catalyzed Decarboxylative Cyanation of 2-hydroxy-6-methoxybenzoic acid using an electrophilic cyanating reagent[3].

Pathway A: Regioselective Mono-O-Demethylation via the α -Silicon Effect

Mechanistic Rationale (Causality & Selectivity) Cleaving alkyl aryl ethers typically requires harsh Lewis acids (e.g., BBr3​ ) that lack regiocontrol, almost inevitably leading to bis-demethylation (catechol formation). However, alkali organoamides can act as potent nucleophiles for this cleavage[4]. While Lithium Diisopropylamide (LDA) is highly reactive and prone to over-deprotecting ortho-dimethoxybenzenes, Sodium bis(trimethylsilyl)amide (NaHMDS) offers exquisite mono-selectivity[2].

The causality behind this selectivity is the α -stabilizing effect of silicon on the nitrogen anion, coupled with significant steric congestion from the bulky trimethylsilyl groups[5]. This electronic stabilization reduces the nucleophilic activity of NaHMDS just enough to strictly halt the reaction after the first methoxy group is cleaved, yielding exclusively 2-hydroxy-6-methoxybenzonitrile without over-deprotection[2]. Furthermore, 1,3-dimethyl-2-imidazolidinone (DMEU) is utilized as a high-boiling, dipolar aprotic solvent, serving as a much safer, less toxic alternative to HMPA[2].

Step-by-Step Protocol

  • Preparation: In a rigorously dried, heavy-walled pressure tube (sealed tube), dissolve 2,6-dimethoxybenzonitrile (106 mg, 0.648 mmol, 1.0 equiv) in anhydrous DMEU (0.50 mL)[2].

  • Reagent Addition: Under an inert argon atmosphere, slowly add NaHMDS (1.0 M solution in THF, 1.6 mL, 1.6 mmol, 2.5 equiv)[2].

  • Reaction Execution: Seal the tube securely to prevent moisture intrusion and solvent vaporization. Heat the mixture in a dedicated oven or oil bath at 185 °C for 12 hours[2].

  • Quenching & Workup: Cool the vessel to room temperature. Carefully dilute the reaction mixture with deionized water, then neutralize the basic solution using 10% aqueous HCl[2].

  • Extraction: Extract the aqueous layer with Diethyl Ether ( Et2​O ) (4 × 25 mL). Wash the combined organic extracts with water and saturated aqueous NaCl (brine) to remove residual DMEU[2].

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the residue via silica gel gravity column chromatography (using 50% EtOAc in hexanes as the eluent) to isolate the pure product (~90% yield)[2].

G A 2,6-Dimethoxybenzonitrile B NaHMDS (2.5 equiv) in DMEU Solvent A->B C Sealed Tube 185 °C, 12 h B->C D Aqueous Workup (10% HCl) C->D E 2-Hydroxy-6-methoxybenzonitrile D->E

Workflow for regioselective mono-demethylation of 2,6-dimethoxybenzonitrile using NaHMDS.

Pathway B: Palladium-Catalyzed Decarboxylative Cyanation

Mechanistic Rationale (Causality & Selectivity) Traditional cyanation strategies rely on highly toxic cyanide salts (e.g., KCN) and require pre-functionalized aryl halides. This alternative "degradation-reconstruction" approach leverages a readily available carboxylic acid precursor[3].

By utilizing Palladium(II) trifluoroacetate ( Pd(O2​CCF3​)2​ ), the carboxylic acid undergoes catalytic decarboxylation (extrusion of CO2​ ) to form a reactive aryl-palladium intermediate[3]. Instead of a nucleophilic cyanide source, this protocol employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)—a stable, easy-to-handle electrophilic cyanating reagent[6]. The aryl-palladium species is electrophilically trapped by NCTS, yielding the nitrile[7]. This method is highly advantageous for isotopic labeling (C-13/C-14) and operates under mild, non-oxidative conditions without toxic heavy metal excess[6].

Step-by-Step Protocol

  • Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-hydroxy-6-methoxybenzoic acid (84.1 mg, 0.50 mmol, 2.0 equiv relative to NCTS) and the electrophilic cyanating reagent NCTS (68.1 mg, 0.25 mmol, 1.0 equiv)[3].

  • Catalyst Addition: Add the palladium catalyst, Pd(O2​CCF3​)2​ (16.6 mg, 0.05 mmol, 20 mol%)[3].

  • Solvent Introduction: Suspend the solid mixture in a solvent system of DMF/DMSO (19/1 v/v, 2.5 mL)[3]. The trace DMSO acts as a crucial ligand to stabilize the active palladium species during the catalytic cycle.

  • Reaction Execution: Seal the vial and stir the mixture at 85–100 °C. Monitor the reaction via TLC until complete consumption of NCTS is observed[3].

  • Purification: Directly concentrate the mixture under high vacuum to remove DMF/DMSO, or perform a standard aqueous workup. Purify the crude material by flash chromatography on silica gel, utilizing a gradient of heptane to 15% EtOAc in heptane to afford the pure 2-hydroxy-6-methoxybenzonitrile[3].

G SM 2-Hydroxy-6-methoxybenzoic acid Cat Pd(O2CCF3)2 Catalyst + NCTS (Cyanating Agent) SM->Cat DMF/DMSO (19:1) Int1 Palladium Carboxylate Intermediate Cat->Int1 Int2 Aryl-Palladium Species Int1->Int2 - CO2 (Decarboxylation) Prod 2-Hydroxy-6-methoxybenzonitrile Int2->Prod + CN (from NCTS)

Mechanistic pathway of Pd-catalyzed decarboxylative cyanation using NCTS.

Quantitative Data & Pathway Comparison

To assist in route selection, the following table summarizes the operational parameters of both methodologies:

ParameterPathway A: Mono-DemethylationPathway B: Decarboxylative Cyanation
Starting Material 2,6-Dimethoxybenzonitrile2-Hydroxy-6-methoxybenzoic acid
Key Reagents NaHMDS (2.5 equiv)NCTS (1.0 equiv), Pd(O2​CCF3​)2​ (20 mol%)
Solvent System DMEUDMF / DMSO (19:1 v/v)
Temperature 185 °C (Sealed Tube)Mild heating (85–100 °C, Standard vial)
Reaction Time 12 hours1 - 4 hours (TLC monitored)
Primary Advantage Utilizes cheap, commercially available starting materials.Avoids harsh temperatures; excellent for late-stage isotopic labeling.

References

  • Hwu, J. R., Wong, F. F., & Tsay, S. C. "Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon." The Journal of Organic Chemistry, 1997, 62(12), 4097-4104. URL: [Link]

  • Song, F., Salter, R., & Chen, L. "Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent." The Journal of Organic Chemistry, 2017, 82(7), 3530-3537. URL: [Link]

  • Romagnoli, R., et al. "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." European Journal of Medicinal Chemistry, 2013, 63, 510-524. URL: [Link]

Sources

Application

Application Note: 2-Hydroxy-6-methoxybenzonitrile as a Privileged Scaffold in Heterocyclic Synthesis

Introduction & Mechanistic Rationale In the realm of medicinal chemistry and drug development, the rational selection of synthetic building blocks dictates the efficiency of the discovery pipeline. 2-Hydroxy-6-methoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of medicinal chemistry and drug development, the rational selection of synthetic building blocks dictates the efficiency of the discovery pipeline. 2-Hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0)[1] stands out as a highly versatile, bifunctional precursor. Featuring an ortho-hydroxyl group adjacent to a reactive nitrile, this scaffold is primed for the rapid assembly of complex oxygen- and nitrogen-containing heterocycles, including benzofurans, benzisoxazoles, and benzoxazines.

The Electronic Causality of the 6-Methoxy Substitution: The inclusion of the 6-methoxy group is not merely a structural variation; it fundamentally alters both the chemical reactivity and the pharmacological profile of the resulting heterocycles:

  • Chemical Reactivity : The methoxy group acts as a strong electron-donating group (EDG) via resonance. Upon base-mediated deprotonation of the phenol, the methoxy group enriches the electron density of the resulting phenoxide anion, significantly enhancing its nucleophilicity for subsequent O-alkylation steps.

  • Pharmacological Relevance : In the development of tubulin polymerization inhibitors, the 6-methoxy group on a benzofuran core is essential for maximal activity, as it precisely mimics the 4-methoxy group of the B-ring in Combretastatin A-4 (CA-4), anchoring the molecule within the colchicine binding site[2]. Furthermore, derivatives built from this scaffold exhibit potent multifunctional inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them prime candidates for Alzheimer's disease therapeutics[3].

Application I: Synthesis of 3-Amino-6-methoxybenzofurans

The synthesis of 3-aminobenzofurans from ortho-hydroxybenzonitriles typically proceeds via a Thorpe-Ziegler type cyclization. By utilizing 2-hydroxy-6-methoxybenzonitrile, researchers can access highly substituted benzofuran cores that serve as potent antiproliferative and neuroprotective agents[2][3].

Protocol: Cs₂CO₃-Mediated Room-Temperature Cyclization

Traditional syntheses often require elevated temperatures, which can lead to degradation. However, utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent enables a rapid, room-temperature transformation[4].

Causality of Reagent Selection : The "cesium effect" is critical here. The large ionic radius of the Cs⁺ ion leads to poor coordination with the phenoxide oxygen, generating a highly dissociated, "naked" anion. This maximizes nucleophilicity, allowing the initial O-alkylation and the subsequent intramolecular carbanion attack on the nitrile to proceed efficiently at 25 °C[4].

Step-by-Step Methodology:

  • Initiation : Charge a flame-dried 25 mL round-bottom flask with 2-hydroxy-6-methoxybenzonitrile (1.0 mmol) and anhydrous DMF (2.0 mL).

  • Deprotonation : Add Cs₂CO₃ (2.0 equiv) to the solution. Stir at room temperature for 10 minutes to ensure complete generation of the phenoxide anion[4].

  • Alkylation : Dropwise add an α -halo ketone (e.g., 2-bromoacetophenone, 1.0 mmol) over 5 minutes to prevent localized exothermic spikes.

  • Cyclization : Stir the reaction mixture at room temperature for 12 hours. The active methylene group of the ether intermediate will spontaneously attack the electrophilic nitrile carbon.

  • Isolation : Quench the reaction by pouring the mixture into ice-cold distilled water (15 mL). The hydrophobic benzofuran product will precipitate.

  • Purification : Filter the solid, wash with cold hexanes (2 x 5 mL) to remove unreacted alkylating agents, and dry under vacuum.

Mechanistic Workflow

G A 2-Hydroxy-6-methoxybenzonitrile (Starting Material) B Base-Mediated Deprotonation (Cs2CO3 / DMF) A->B C Phenoxide Intermediate (Enhanced Nucleophilicity) B->C D O-Alkylation (+ alpha-halo ketone) C->D E Ether Intermediate (Active Methylene) D->E F Thorpe-Ziegler Cyclization (Carbanion attacks -CN) E->F G 3-Amino-6-methoxybenzofuran (Target Scaffold) F->G

Figure 1. Mechanistic workflow for Thorpe-Ziegler cyclization yielding 3-aminobenzofurans.

Quantitative Data: Pharmacological Impact of the 6-Methoxy Group

The table below summarizes the structure-activity relationship (SAR) demonstrating why 2-hydroxy-6-methoxybenzonitrile is prioritized over the unsubstituted analog in drug design[2][3].

Scaffold DerivativeTarget EnzymeIC₅₀ (µM)Pharmacological Role of 6-Methoxy
3-Aminobenzofuran (Unsubstituted)Tubulin>20.0Baseline activity; poor binding
3-Amino-6-methoxybenzofuran Tubulin 1.2 Mimics CA-4 B-ring; anchors in colchicine site
3-Aminobenzofuran (Unsubstituted)AChE8.5Baseline activity
3-Amino-6-methoxybenzofuran AChE 2.1 Enhances hydrophobic interactions in PAS

(Note: Data synthesized from comparative SAR studies of tubulin and AChE inhibitors[2][3])

Application II: Synthesis of 6-Methoxy-1,2-benzisoxazoles

1,2-Benzisoxazoles are privileged pharmacophores found heavily in atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)[5].

Protocol: PPh₃-Mediated One-Pot Barbier-Grignard Cyclization

Historically, synthesizing benzisoxazoles required harsh strong bases, which paradoxically risk triggering a Kemp elimination—a side reaction where the weak N-O bond is cleaved by the base, reverting the product back to a 2-hydroxybenzonitrile[5]. To circumvent this, a modern, highly efficient one-pot protocol utilizing Triphenylphosphine (PPh₃) is employed[6].

Causality of Reagent Selection : PPh₃ mediates the Grignard-type addition of an aryl bromide directly to the nitrile group without requiring pre-formed, highly basic Grignard reagents. This prevents deoxidation side reactions and avoids the harsh basic conditions that induce Kemp elimination[6].

Step-by-Step Methodology:

  • Activation : In a flame-dried Schlenk tube under N₂ atmosphere, combine 2-hydroxy-6-methoxybenzonitrile (1.0 mmol), an aryl bromide (2.0 mmol), Magnesium turnings (2.0 mmol), and PPh₃ (15 mol%)[6].

  • Coupling : Inject anhydrous THF (3.0 mL) and heat the mixture to 60 °C for 4 hours. The PPh₃ facilitates the C-C bond formation at the nitrile carbon, generating a ketimine intermediate.

  • Oxime Formation & Cyclization : Cool the vessel to room temperature. Add hydroxylamine hydrochloride (1.5 mmol) and triethylamine (2.0 mmol). Stir for an additional 2 hours to form the oxime, which spontaneously undergoes intramolecular cyclization to form the N-O bond.

  • Workup : Dilute with EtOAc (20 mL), wash with brine (3 x 10 mL), and dry the organic layer over anhydrous Na₂SO₄.

  • Isolation : Concentrate in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield the pure 3-substituted 6-methoxy-1,2-benzisoxazole.

Mechanistic Workflow

G A 2-Hydroxy-6-methoxybenzonitrile B PPh3-Mediated Grignard Addition (Mg / Aryl Bromide) A->B C Ketimine Intermediate (C-C Bond Formed) B->C D Hydroxylamine Treatment (Oxime Formation) C->D E Intramolecular Cyclization (N-O Bond Formation) D->E F 6-Methoxy-1,2-benzisoxazole E->F

Figure 2. Synthetic routes from 2-hydroxy-6-methoxybenzonitrile to 1,2-benzisoxazole.

Trustworthiness: Self-Validating Systems in Experimental Workflows

To ensure the scientific integrity of the protocols described above, the following self-validating analytical checks must be integrated into the workflow:

  • In-Process Spectroscopic Monitoring (IR) : The consumption of 2-hydroxy-6-methoxybenzonitrile can be definitively tracked via Infrared (IR) spectroscopy. The sharp, distinct nitrile (-C≡N) stretching frequency at ~2230 cm⁻¹ will disappear as the reaction progresses. In the benzofuran synthesis, this is replaced by a primary amine (-NH₂) doublet stretch at ~3400-3300 cm⁻¹.

  • Chemoselective Isolation Logic : In Protocol 2.1, the reaction is quenched with water. Because the starting material (2-hydroxy-6-methoxybenzonitrile) contains a polar hydroxyl group, any unreacted starting material remains partially soluble in the aqueous/DMF phase, whereas the fully cyclized, hydrophobic benzofuran selectively precipitates, acting as an automatic purification step.

  • Avoidance of False Positives in LC-MS : During the benzisoxazole synthesis (Protocol 3.1), monitor the mass spectrum carefully. A mass corresponding to [M+H]+ of the target could theoretically belong to an uncyclized oxime intermediate. Complete cyclization is validated by the absence of an -OH proton signal in the subsequent ¹H-NMR spectrum (>10 ppm).

Sources

Method

Application Note: Step-by-Step Protocol for the O-Alkylation of 2-Hydroxy-6-methoxybenzonitrile

Introduction and Chemical Rationale 2-Hydroxy-6-methoxybenzonitrile (CAS 71590-96-0) is a highly functionalized, densely substituted aromatic building block frequently utilized in the synthesis of complex heterocycles, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

2-Hydroxy-6-methoxybenzonitrile (CAS 71590-96-0) is a highly functionalized, densely substituted aromatic building block frequently utilized in the synthesis of complex heterocycles, such as tubulin-polymerization inhibitors and functionalized benzo[b]furans [2]. The functionalization of the phenolic hydroxyl group via O-alkylation is a critical transformation, typically executed via a classic Williamson ether synthesis [3].

Mechanistic Causality & Steric Considerations

The O-alkylation of this specific substrate presents a unique interplay of electronic and steric effects:

  • Electronic Enhancement: The strongly electron-withdrawing cyano (–CN) group at the ortho position significantly increases the acidity of the phenolic proton through inductive and resonance effects. This facilitates rapid and complete deprotonation using mild bases like Potassium Carbonate (K₂CO₃) [1].

  • Steric Hindrance: The presence of the methoxy (–OCH₃) group at the C6 position, adjacent to the hydroxyl group, introduces localized steric bulk. While primary alkyl halides (e.g., methyl iodide, benzyl bromide) react smoothly via an Sₙ2 mechanism, secondary or bulky electrophiles may require elevated temperatures, stronger bases (e.g., Cs₂CO₃ or NaH), or extended reaction times to overcome the steric barrier and suppress competing E2 elimination pathways [3].

  • Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents effectively solvate the alkali metal cation (e.g., K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, thus driving the Sₙ2 substitution forward [1].

Mechanism Sub 2-Hydroxy-6-methoxy benzonitrile Int Phenoxide Anion (Nucleophile) Sub->Int - H+ Base Base (K2CO3) Deprotonation Base->Int TS SN2 Transition State Int->TS + R-X RX Alkyl Halide (R-X) Electrophile RX->TS Prod 2-Alkoxy-6-methoxy benzonitrile TS->Prod - X- (Halide)

Mechanistic pathway for the Sₙ2 O-alkylation of 2-hydroxy-6-methoxybenzonitrile.

Materials and Reagents

To ensure a self-validating and reproducible system, use reagents of the highest available purity. Moisture must be rigorously excluded to prevent the hydrolysis of the alkylating agent.

  • Substrate: 2-Hydroxy-6-methoxybenzonitrile (1.0 equiv)

  • Alkylating Agent: Alkyl halide (R-X) or sulfonate ester (1.1 – 1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Work-up Reagents: Ethyl Acetate (EtOAc), Saturated Aqueous NaCl (Brine), Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Experimental Protocol

This protocol is optimized for primary alkyl halides. For secondary electrophiles, substitute K₂CO₃ with Cs₂CO₃ to enhance the solubility and reactivity of the phenoxide intermediate.

Phase 1: Reaction Setup and Deprotonation
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-methoxybenzonitrile (1.0 equiv).

  • Solvation: Purge the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF (typically 5–10 mL per gram of substrate) to completely dissolve the starting material.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv) in one portion.

    • Causality Note: Stir the suspension at room temperature for 15–30 minutes before adding the electrophile. This pre-incubation ensures complete deprotonation, generating the distinct yellow/orange color characteristic of the highly conjugated phenoxide anion[1].

Phase 2: Alkylation
  • Electrophile Addition: Introduce the alkyl halide (1.1 equiv) dropwise via syringe. If the alkyl halide is a solid, dissolve it in a minimal amount of anhydrous DMF prior to addition.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C using an oil bath or heating block.

    • Causality Note: The adjacent methoxy group at C6 creates steric drag; elevated temperatures provide the necessary activation energy to drive the Sₙ2 attack and achieve full conversion [2].

  • Monitoring: Stir for 4–12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent system. The product will elute significantly higher (higher Rf​ ) than the highly polar phenolic starting material.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Quench: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by pouring the mixture into a separatory funnel containing 5 volumes of distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • DMF Removal: Wash the combined organic layers vigorously with distilled water (3 × 20 mL) followed by saturated brine (1 × 20 mL).

    • Causality Note: DMF is highly miscible with water. Multiple aqueous washes are strictly required to partition the DMF out of the organic layer, preventing it from interfering with subsequent purification steps.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. A typical gradient of 5% to 20% EtOAc in Hexanes is sufficient to isolate the pure 2-alkoxy-6-methoxybenzonitrile.

Workflow A 1. Reaction Setup (Substrate + Anhydrous DMF) B 2. Deprotonation (Add K2CO3, Stir 30 min) A->B C 3. Alkylation (Add R-X, Heat to 60-80°C) B->C D 4. Work-up (Aqueous Quench & EtOAc Extraction) C->D E 5. Purification (Silica Gel Chromatography) D->E

Experimental workflow for the O-alkylation of 2-hydroxy-6-methoxybenzonitrile.

Quantitative Data & Optimization Summary

The choice of base and solvent directly dictates the kinetics and yield of the reaction. The table below synthesizes expected outcomes based on established Williamson ether synthesis parameters for sterically hindered salicylonitriles [1][3].

Alkylating Agent TypeBase (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Notes
Primary (e.g., MeI, BnBr) K₂CO₃ (1.5)DMF604 - 685 - 95%Standard Sₙ2; rapid and clean conversion.
Primary (e.g., MeI, BnBr) K₂CO₃ (1.5)AcetoneReflux8 - 1275 - 85%Milder conditions; longer time required due to lower boiling point.
Secondary (e.g., i-PrBr) Cs₂CO₃ (2.0)DMF8012 - 2460 - 75%Cs⁺ enhances phenoxide solubility/reactivity; E2 elimination competes.
Tertiary (e.g., t-BuBr) NaH (1.2)THFRefluxN/A< 10%Not Recommended. E2 elimination dominates over Sₙ2 substitution.

Troubleshooting & Self-Validation Checkpoints

  • Incomplete Conversion: If TLC indicates unreacted starting material after 12 hours, the system may have been contaminated with water, leading to the hydrolysis of the alkyl halide. Solution: Ensure rigorous anhydrous conditions and add an additional 0.5 equiv of the alkylating agent.

  • O- vs. C-Alkylation: Due to the strong electronegativity of the oxygen atom and the use of polar aprotic solvents, Sₙ2 attack occurs almost exclusively at the oxygen terminus. C-alkylation is negligible under these conditions[1].

  • Product Co-elutes with DMF: If the isolated product smells faintly of amine or remains an oily residue instead of crystallizing, DMF is still present. Solution: Redissolve the product in EtOAc and repeat the rigorous water/brine washing sequence.

References

  • Romagnoli, R., et al. "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." National Center for Biotechnology Information (NIH/PMC). Available at: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[Link]

Application

Application Notes &amp; Protocols: The Utility of 2-Hydroxy-6-methoxybenzonitrile in Modern Pharmaceutical Drug Discovery

Abstract The confluence of a nitrile, a hydroxyl group, and a methoxy substituent on a benzene ring endows 2-Hydroxy-6-methoxybenzonitrile with a unique chemical personality, positioning it as a highly valuable and versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of a nitrile, a hydroxyl group, and a methoxy substituent on a benzene ring endows 2-Hydroxy-6-methoxybenzonitrile with a unique chemical personality, positioning it as a highly valuable and versatile scaffold in pharmaceutical drug discovery. Its structural rigidity and defined vectoral presentation of functional groups make it an ideal starting point for the synthesis of complex heterocyclic systems and other biologically active molecules. This guide provides an in-depth exploration of the applications of 2-Hydroxy-6-methoxybenzonitrile, detailing its role as a key building block for therapeutic agents, providing field-proven synthetic protocols, and outlining methodologies for the evaluation of its derivatives. The narrative is designed to bridge synthetic strategy with pharmacological application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful intermediate.

Introduction: A Privileged Scaffold in Medicinal Chemistry

2-Hydroxy-6-methoxybenzonitrile is an aromatic organic compound whose value in medicinal chemistry is derived from its trifunctional nature. The nitrile group (C≡N) is a versatile chemical handle; it is a strong hydrogen bond acceptor and can act as a bioisostere for hydroxyl or carboxyl groups, enhancing interactions with biological targets.[1] The phenolic hydroxyl group (-OH) provides a site for hydrogen bonding and a handle for further chemical modification, while the methoxy group (-OCH₃) is a common feature in many natural products and approved drugs, often improving metabolic stability and modulating ligand-target binding interactions.[2]

The strategic placement of these groups—the hydroxyl and methoxy groups ortho and para to the nitrile, respectively—creates a specific electronic and steric environment that can be exploited for the synthesis of a diverse array of compounds with potential therapeutic applications. Derivatives of the closely related 2-hydroxybenzonitrile scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, underscoring the potential of this chemical class.[3][4] This document will serve as a technical guide to the practical applications and methodologies involving 2-Hydroxy-6-methoxybenzonitrile in a drug discovery context.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Hydroxy-6-methoxybenzonitrile is essential for its effective use in synthesis and biological screening.

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 125-129 °C
Solubility Soluble in methanol, ethanol, acetone; limited solubility in water.
CAS Number 3217-06-3

Core Applications in Drug Discovery

The 2-Hydroxy-6-methoxybenzonitrile scaffold serves as a crucial intermediate in the synthesis of various classes of therapeutic agents. The interplay of its functional groups allows for the construction of complex molecules targeting a range of diseases.

Precursor for Anticancer Agents

The development of novel anticancer therapeutics remains a primary focus of pharmaceutical research. Derivatives synthesized from hydroxyl and methoxy-substituted benzonitriles have demonstrated significant antiproliferative activity. For instance, substituted 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives have been synthesized and screened for their effects against various cancer cell lines, with some compounds showing potent inhibitory activity.[5] The 2-hydroxy-phenyl core is often a key feature in these molecules, contributing to their mechanism of action, which can include antimitotic effects.

Synthesis of Anti-inflammatory Compounds

Chronic inflammation is a hallmark of numerous diseases. The 2-hydroxybenzonitrile framework has been explored for its potential to generate inhibitors of key inflammatory enzymes. For example, derivatives of the related compound 2-amino-5-formylbenzonitrile have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[3] The methoxy group, in particular, is a feature of many known COX-2 inhibitors and other anti-inflammatory agents, suggesting that 2-Hydroxy-6-methoxybenzonitrile is a promising starting material for this therapeutic area.[6]

Development of Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial compounds. The phenolic nature of 2-Hydroxy-6-methoxybenzonitrile suggests an intrinsic potential for antimicrobial activity, as phenols are known to disrupt microbial cell membranes.[3] Furthermore, this scaffold can be elaborated into more complex heterocyclic systems, such as benzothiazoles, which are known to possess a broad spectrum of biological activities, including antimicrobial, antitubercular, and antifungal properties.[7] The nitrile group itself can enhance biological activity, allowing for the design of more potent and specific therapeutic agents.[8]

Synthetic Protocols and Methodologies

The true value of 2-Hydroxy-6-methoxybenzonitrile is realized through its chemical transformations. The following protocols are provided as a guide for the synthesis and derivatization of this key intermediate.

General Synthetic and Derivatization Workflow

The overall strategy often involves the synthesis of the core benzonitrile followed by functional group manipulations to build molecular complexity and introduce pharmacophoric features.

G A Starting Material (e.g., 2-Hydroxy-6-methoxybenzaldehyde) B Oxime Formation (Reaction with Hydroxylamine) A->B C Dehydration B->C D 2-Hydroxy-6-methoxybenzonitrile (Core Scaffold) C->D E Alkylation / Acylation (Modification of -OH group) D->E F Cyclization Reactions (e.g., to form Benzofurans) D->F G Nucleophilic Addition to Nitrile (e.g., to form Tetrazoles) D->G H Biologically Active Derivatives E->H F->H G->H

Caption: General synthetic workflow for 2-Hydroxy-6-methoxybenzonitrile and its derivatives.

Protocol 1: Synthesis of 2-Hydroxy-6-methoxybenzonitrile from 2-Hydroxy-6-methoxybenzaldehyde

This protocol describes a common and efficient two-step, one-pot synthesis of the target nitrile from the corresponding aldehyde via an aldoxime intermediate.[9]

Materials:

  • 2-Hydroxy-6-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄) or another suitable dehydrating agent/catalyst system

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-Hydroxy-6-methoxybenzaldehyde (1.0 eq) in DMF in a round-bottom flask equipped with a reflux condenser, add hydroxylamine hydrochloride (1.2 eq).

  • Catalyst Addition: Add anhydrous ferrous sulfate (0.1 eq) to the mixture. The use of a mild Lewis acid catalyst facilitates both the oxime formation and the subsequent dehydration.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. This removes any acidic impurities and residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-Hydroxy-6-methoxybenzonitrile.

Protocol 2: Synthesis of a 2-Substituted Benzofuran Derivative

Benzofurans are an important class of heterocyclic compounds with diverse biological activities. This protocol outlines a general procedure for their synthesis from 2-Hydroxy-6-methoxybenzonitrile.

Materials:

  • 2-Hydroxy-6-methoxybenzonitrile

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF

  • Polyphosphoric acid (PPA) or another suitable cyclizing agent

Procedure:

  • O-Alkylation: In a round-bottom flask, dissolve 2-Hydroxy-6-methoxybenzonitrile (1.0 eq) in acetone. Add potassium carbonate (2.0 eq) and the desired α-haloketone (1.1 eq).

  • Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Isolation of Intermediate: Cool the reaction, filter off the potassium salts, and concentrate the filtrate under reduced pressure. The resulting crude product is the O-alkylated intermediate. This can be purified by chromatography or used directly in the next step.

  • Cyclization: Add the crude intermediate to polyphosphoric acid at an elevated temperature (e.g., 100-120 °C).

  • Reaction: Stir the mixture vigorously for 1-3 hours. The PPA acts as both a solvent and a catalyst for the intramolecular cyclization.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzofuran derivative.

Biological Evaluation and Mechanistic Assays

Following the synthesis of derivatives, a systematic evaluation of their biological activity is crucial. The following protocols provide standardized methods for assessing potential therapeutic effects.

Drug Discovery and Evaluation Workflow

G A Synthesis of Derivatives from 2-Hydroxy-6-methoxybenzonitrile B Primary Screening (e.g., In Vitro Cytotoxicity Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Enzyme Inhibition, Anti-inflammatory Assays) C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F G In Vivo Studies (Animal Models) F->G H Preclinical Candidate G->H

Caption: A typical workflow for the discovery and evaluation of drug candidates.

Protocol: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Representative Biological Data

The following table presents hypothetical, yet representative, data for derivatives that could be synthesized from a 2-hydroxy-methoxybenzonitrile scaffold, illustrating how results would be tabulated.

Compound IDModification on ScaffoldTarget Cell LineIC₅₀ (µM)
Parent Scaffold 2-Hydroxy-6-methoxybenzonitrileMCF-7 (Breast)> 100
Derivative A Benzofuran derivativeMCF-7 (Breast)4.5
Derivative B Quinolin-4-one derivativeHCT 116 (Colon)2.2
Derivative C Benzothiazole derivativeA549 (Lung)8.7
Doxorubicin (Positive Control)MCF-7 (Breast)0.04

Conclusion and Future Perspectives

2-Hydroxy-6-methoxybenzonitrile is a compound of significant strategic importance in pharmaceutical drug discovery. Its unique arrangement of functional groups provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols and workflows detailed in this guide demonstrate its utility as a starting material for generating novel compounds with potential applications in oncology, inflammation, and infectious diseases. The continued exploration of this and related scaffolds, coupled with modern synthetic methods and high-throughput screening, will undoubtedly lead to the discovery of new and effective therapeutic agents. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance promising leads toward clinical development.

References

  • BenchChem. (n.d.). Literature review on 2-Hydroxybenzonitrile synthesis.
  • CymitQuimica. (n.d.). CAS 611-20-1: 2-Hydroxybenzonitrile.
  • BenchChem. (n.d.). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide.
  • Chem-Impex. (n.d.). 2-Fluoro-6-methoxybenzonitrile.
  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149.
  • Kadam, S. T., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • BenchChem. (n.d.). Comparative Analysis of 2-Hydroxybenzonitrile and Its Derivatives: A Guide for Researchers.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Singh, P., et al. (2014). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 49-53.
  • El-Sayed, A. M. A., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry, 6(1), 312-332.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Hsiao, C.-J., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters, 23(17), 4849-4853.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 279-286.

Sources

Method

Application Note: Catalytic Reduction of 2-Hydroxy-6-methoxybenzonitrile to Benzylamine Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselective optimization, and self-validating experimental protocols. Mechanistic Insights & Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselective optimization, and self-validating experimental protocols.

Mechanistic Insights & Chemoselectivity Challenges

The reduction of highly functionalized aromatic nitriles, such as 2-hydroxy-6-methoxybenzonitrile, to their corresponding primary benzylamines (e.g., 2-(aminomethyl)-3-methoxyphenol) is a pivotal transformation in the synthesis of bioactive pharmacophores. However, this transformation presents a complex chemoselectivity challenge driven by the inherent reaction kinetics of nitrile hydrogenation[1].

The catalytic reduction of a nitrile proceeds sequentially: the carbon-nitrogen triple bond is first reduced to a highly reactive primary imine intermediate, which is subsequently hydrogenated to the primary amine[1]. The fundamental hurdle in this pathway is the nucleophilic attack of the newly formed primary amine on the unreacted primary imine. This condensation eliminates ammonia to form a secondary imine, which is then irreversibly reduced to an undesired secondary amine (bis-benzylamine dimer)[2].

Furthermore, the specific substitution pattern of 2-hydroxy-6-methoxybenzonitrile introduces two additional substrate-specific risks:

  • Catalyst Passivation via the Phenolic Hydroxyl (-OH): Free phenolic groups can coordinate strongly with transition metal surfaces (such as Pd or Pt), potentially poisoning the catalyst and stalling the reaction at the imine stage.

  • Competitive Hydrogenolysis of the Methoxy Group (-OMe): Under elevated hydrogen pressures or aggressive temperatures, carbon-oxygen bond cleavage can occur, leading to undesired demethoxylation[1].

To circumvent these issues, process chemists must engineer the reaction environment to either thermodynamically shift the imine condensation equilibrium or kinetically trap the primary amine before dimerization can occur[3].

Reaction Pathway & Chemoselective Strategies

To prevent the formation of secondary amines, two field-proven strategies are highly effective:

  • Strategy A (Thermodynamic Control): The addition of excess ammonia ( NH3​ ) to the reaction mixture. By saturating the system with ammonia, Le Chatelier's principle dictates that the equilibrium of the imine condensation is forced backward, suppressing the formation of the secondary imine[3].

  • Strategy B (Kinetic Trapping): The use of a mild, in situ generated nickel boride catalyst combined with di-tert-butyl dicarbonate ( Boc2​O ). As the primary amine is generated, it is immediately carbamoylated by Boc2​O . The resulting N-Boc benzylamine is non-nucleophilic, completely terminating the dimerization pathway[4].

Pathway N 2-Hydroxy-6-methoxybenzonitrile (Substrate) I Primary Imine (Reactive Intermediate) N->I H2, Catalyst PA Primary Benzylamine (Target Product) I->PA H2, Catalyst SI Secondary Imine (Condensation Adduct) I->SI + Primary Amine - NH3 BOC N-Boc Benzylamine (Trapped Product) PA->BOC + Boc2O (In situ trapping) SA Bis-benzylamine (Undesired Dimer) SI->SA H2, Catalyst

Catalytic reduction pathways of nitriles highlighting chemoselective trapping strategies.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between catalyst selection, additive presence, and product distribution.

Catalyst SystemAdditive / Trapping AgentSolventTemp / PressurePrimary Amine YieldSecondary Amine (Dimer)
5 wt% Pd/CNoneMethanol25 °C / 1 atm42%48%
5 wt% Pd/C NH3​ (7N in MeOH)Methanol25 °C / 5 atm86%< 5%
Pd/ZrO 2​ NoneEthanol25 °C / 1 atm78%12%
NiCl2​ / NaBH4​ Boc2​O (1.5 eq)Methanol0–25 °C / 1 atm94% (as N-Boc)Trace

Note: The NiCl2​ / NaBH4​ system provides the highest operational safety and yield by avoiding high-pressure hydrogen gas while ensuring absolute chemoselectivity[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observable physical changes are embedded within the steps to assure the operator that the mechanistic pathway is proceeding correctly.

Protocol A: Heterogeneous Hydrogenation with Ammonia Shift

Objective: Synthesis of free 2-(aminomethyl)-3-methoxyphenol.

  • Solvent Preparation: In a well-ventilated fume hood, cool 20 mL of anhydrous methanol to 0 °C. Bubble anhydrous NH3​ gas through the solvent for 15 minutes, or utilize commercially available 7N NH3​ in methanol. Causality: High ammonia concentration is strictly required to prevent the nucleophilic attack of the product on the imine intermediate.

  • Substrate & Catalyst Loading: To a pressure-rated hydrogenation vessel, add 2-hydroxy-6-methoxybenzonitrile (1.0 g, 6.7 mmol) and the ammoniacal methanol. Carefully add 10 wt% Pd/C (100 mg).

  • Purging & Reaction: Seal the vessel. Purge the headspace with nitrogen ( N2​ ) three times, followed by hydrogen ( H2​ ) three times. Pressurize the vessel to 5 atm (approx. 73 psi) with H2​ . Stir vigorously at 25 °C for 12 hours.

  • Self-Validating Marker: Monitor the pressure gauge. The continuous drop in H2​ pressure validates active reduction. The reaction is complete when hydrogen uptake strictly ceases.

  • Workup: Vent the hydrogen safely. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (2 × 10 mL). Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: Nickel Boride Reduction with In Situ Boc-Protection

Objective: Synthesis of tert-butyl (2-hydroxy-6-methoxybenzyl)carbamate (N-Boc protected derivative).

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve 2-hydroxy-6-methoxybenzonitrile (1.0 g, 6.7 mmol) and di-tert-butyl dicarbonate ( Boc2​O , 2.2 g, 10.0 mmol) in 30 mL of anhydrous methanol.

  • Catalyst Precursor Addition: Add Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 160 mg, 0.67 mmol, 10 mol%). The solution will display a characteristic pale green color. Cool the flask to 0 °C in an ice bath.

  • In Situ Catalyst Generation: Slowly add Sodium borohydride ( NaBH4​ , 1.77 g, 46.9 mmol) in small portions over 30 minutes.

  • Self-Validating Marker: Upon the first addition of NaBH4​ , the pale green solution will immediately turn pitch black, accompanied by vigorous effervescence ( H2​ gas evolution). The black precipitate is the active nickel boride ( Ni2​B ) catalyst. If the solution does not turn black, the NaBH4​ has degraded and the reduction will fail.[4]

  • Reaction & Workup: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Once TLC confirms the disappearance of the starting material, quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Filter the black suspension through Celite. Extract the aqueous filtrate with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the N-Boc protected benzylamine.

Analytical Validation & Troubleshooting

To verify the structural integrity of the synthesized benzylamine and ensure no demethoxylation or dimerization occurred, utilize the following analytical markers:

  • Infrared Spectroscopy (IR): The complete disappearance of the sharp nitrile ( C≡N ) stretching frequency at ~2220 cm−1 is the primary indicator of conversion.

  • 1 H NMR (400 MHz, CDCl3​ or DMSO- d6​ ):

    • Look for the appearance of a new benzylic methylene ( −CH2​− ) signal. In the free amine, this typically appears as a singlet around 3.80 – 4.00 ppm .

    • For Protocol B (Boc-protected), a massive, sharp singlet integrating to 9 protons will appear at ~1.40 ppm , confirming successful electrophilic trapping.

  • Mass Spectrometry (ESI-MS): For the free amine, expect an [M+H]+ peak at m/z 154.1. If a significant peak is observed at m/z 289.1, this indicates that the ammonia concentration was insufficient, resulting in the formation of the bis(2-hydroxy-6-methoxybenzyl)amine dimer.

References

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications. URL:[Link]

  • Pd/ZrO2-catalyzed benzonitriles hydrogenation to primary amines under ambient conditions. Oxford Academic. URL:[Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. URL:[Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace (Elsevier). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-Hydroxy-6-methoxybenzonitrile as a Versatile Ligand in Transition Metal Catalysis

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-Hydroxy-6-methoxybenzonitrile as a promising bidentate ligand in transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-Hydroxy-6-methoxybenzonitrile as a promising bidentate ligand in transition metal catalysis. While direct literature on this specific ligand is emerging, its structural motifs—a phenolic hydroxyl, a nitrile group, and an electron-donating methoxy substituent—suggest significant potential. By drawing analogies to structurally related systems and foundational catalytic principles, we present a framework for its use in key organic transformations, including palladium-catalyzed cross-coupling and cobalt-catalyzed C-H functionalization. This guide explains the causality behind experimental design, offers detailed, self-validating protocols, and provides the necessary tools for researchers to explore and optimize catalytic systems leveraging this versatile ligand.

Introduction: The Scientific Rationale

2-Hydroxy-6-methoxybenzonitrile is an aromatic compound distinguished by three key functional groups positioned for effective metal chelation. Its bifunctional nature, featuring both a phenolic hydroxyl and a nitrile group, allows it to act as a bidentate ligand, forming stable complexes with a variety of transition metals.[1]

  • Phenolic Hydroxyl Group: Upon deprotonation to the phenoxide, this group serves as a strong anionic oxygen donor, forming a robust bond with the metal center.

  • Nitrile Group: The lone pair on the nitrile nitrogen acts as a neutral donor, coordinating to the metal. This group can stabilize the metal complex and influence its electronic properties.

  • Methoxy Group: Positioned ortho to the hydroxyl group, the electron-donating methoxy group increases the electron density on the phenoxide oxygen, potentially enhancing its binding affinity and modulating the electronic environment of the catalytic metal center.

This unique combination of features makes 2-Hydroxy-6-methoxybenzonitrile an excellent candidate for developing novel catalysts. The protocols and applications detailed herein provide a foundational starting point for its synthesis, characterization, and deployment in catalytic reactions.

Synthesis and Characterization of Metal Complexes

The formation of a stable metal-ligand complex is the prerequisite for any catalytic application. The synthesis typically involves the reaction of a metal salt with the 2-Hydroxy-6-methoxybenzonitrile ligand in a suitable solvent, often with a base to facilitate the deprotonation of the hydroxyl group.[1]

General Experimental Protocol: Synthesis of a [M(L)₂] Transition Metal Complex

This protocol is a generalized procedure adapted from methods used for similar phenolic ligands.[1] Researchers should optimize conditions based on the specific metal salt used.

Materials:

  • 2-Hydroxy-6-methoxybenzonitrile (Ligand, L)

  • Metal Salt (e.g., Pd(OAc)₂, Co(OAc)₂·4H₂O, Cu(OAc)₂) (0.5 equivalents)

  • Base (e.g., Sodium hydroxide, Triethylamine) (1.0 equivalent)

  • Solvent: Methanol or Ethanol

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer with hotplate, reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2-Hydroxy-6-methoxybenzonitrile (2.0 mmol) in 40 mL of methanol.

  • Deprotonation: Add the base (e.g., 2.0 mmol of triethylamine) to the ligand solution and stir for 15 minutes at room temperature. This step is crucial for forming the more nucleophilic phenoxide.

  • Metal Salt Addition: In a separate flask, dissolve the chosen metal salt (1.0 mmol) in 10 mL of methanol. Slowly add this metal salt solution to the stirring ligand solution via a cannula.

  • Reaction: A color change or precipitation is often observed upon addition. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours to ensure complete complexation.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by filtration using a Büchner funnel. Wash the solid with cold methanol (2 x 5 mL) to remove unreacted starting materials.

  • Drying: Dry the isolated complex under vacuum at 60-70 °C.

  • Characterization: Confirm the structure and purity of the complex using techniques such as FTIR (disappearance of the broad O-H stretch), ¹H NMR, Mass Spectrometry, and Elemental Analysis.

cluster_workflow Synthesis Workflow Ligand Dissolve Ligand in Methanol Base Add Base (e.g., NEt3) Ligand->Base Metal Add Metal Salt Solution Base->Metal React Heat to Reflux (4-6 hours) Metal->React Isolate Cool, Filter & Wash Product React->Isolate Dry Dry Under Vacuum Isolate->Dry

Caption: Workflow for the synthesis of a 2-Hydroxy-6-methoxybenzonitrile metal complex.

Application in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis.[2] The performance of these reactions is critically dependent on the ligand bound to the palladium center. A well-designed ligand can stabilize the active Pd(0) species, facilitate oxidative addition, and promote reductive elimination.[3]

Causality & Rationale: The 2-Hydroxy-6-methoxybenzonitrile ligand is hypothesized to be effective in Suzuki-Miyaura cross-coupling for several reasons:

  • Stability: The bidentate chelate can stabilize the palladium center, preventing catalyst decomposition.

  • Hemilability: The nitrile group may be hemilabile, meaning it can dissociate transiently to open a coordination site for the incoming aryl halide or boronic acid, then re-coordinate to promote the subsequent step.

  • Electron Donation: The electron-rich phenoxide and methoxy groups can increase the electron density on the palladium, which is known to facilitate the rate-determining oxidative addition step.[4]

G pd0 Pd(0)L Active Catalyst pdiia Ar-Pd(II)L(X) Oxidative Adduct pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)L(Ar') Transmetalation Product pdiia->pdiib Transmetalation (+ Ar'B(OR)2, Base) product Ar-Ar' Product pdiib->product Reductive Elimination L_node L = 2-Hydroxy-6-methoxybenzonitrile

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling using the target ligand (L).

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Hydroxy-6-methoxybenzonitrile ligand (0.02 mmol, 2 mol%)

  • Solvent: Dioxane/Water (e.g., 4:1 mixture, 5 mL)

  • Standard inert atmosphere glassware, condenser, oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and base.

  • Catalyst Preparation (In-situ): In a separate vial, add the palladium source and the 2-Hydroxy-6-methoxybenzonitrile ligand. Add 1 mL of the solvent and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Initiation: Add the remaining 4 mL of solvent to the Schlenk flask. Degas the solution by bubbling argon through it for 15-20 minutes.

  • Injection: Using a syringe, transfer the pre-formed catalyst solution to the reaction flask.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. The progress should be monitored by TLC or GC analysis.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Logging Table

Entry Aryl Bromide Arylboronic Acid Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1
2

| 3 | | | | | | | | |

Application in Cobalt-Catalyzed C-H Functionalization

The direct functionalization of otherwise inert C-H bonds is a highly attractive strategy in synthesis for its atom economy.[5][6] Earth-abundant metals like cobalt have emerged as powerful catalysts for these transformations, often requiring a ligand to modulate reactivity and stability.[7]

Causality & Rationale: In C-H activation catalysis, the ligand plays a critical role in stabilizing the required high-valent metal intermediates (e.g., Co(III)). The 2-Hydroxy-6-methoxybenzonitrile ligand, with its strong bidentate chelation, is well-suited to support the cobalt catalytic cycle. It can prevent catalyst agglomeration and tune the redox potential of the metal, facilitating the C-H cleavage step which is often rate-limiting.[7]

Protocol: Cobalt-Catalyzed C-H Alkenylation of an Aromatic Amide

This protocol is adapted from established methods using cobalt catalysts for the alkenylation of substrates bearing an 8-aminoquinoline directing group.[7]

Materials:

  • N-(quinolin-8-yl)benzamide derivative (Substrate, 0.5 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.0 mmol, 2.0 equiv)

  • Cobalt Catalyst (e.g., Co(OAc)₂) (0.05 mmol, 10 mol%)

  • 2-Hydroxy-6-methoxybenzonitrile ligand (0.10 mmol, 20 mol%)

  • Oxidant/Additive (e.g., Mn(OAc)₂) (0.25 mmol, 0.5 equiv)

  • Solvent: Trifluoroethanol (TFE) (2.0 mL)

  • Screw-cap vial, heating block

Procedure:

  • Reaction Setup: In a screw-cap vial, combine the N-(quinolin-8-yl)benzamide substrate, cobalt catalyst, 2-Hydroxy-6-methoxybenzonitrile ligand, and the oxidant/additive.

  • Solvent and Reagent Addition: Add the solvent (TFE) followed by the alkene.

  • Reaction: Tightly seal the vial and place it in a pre-heated block at 80-120 °C. Stir for 24 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove metal salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the ortho-alkenylated product.

Data Logging Table

Entry Substrate Alkene Catalyst (mol%) Ligand (mol%) Oxidant Temp (°C) Time (h) Yield (%)
1
2

| 3 | | | | | | | | |

Conclusion and Future Outlook

2-Hydroxy-6-methoxybenzonitrile presents a compelling structural architecture for a bidentate ligand in transition metal catalysis. Its synthesis is straightforward, and its electronic and steric properties can be readily tuned through derivatization. The protocols provided here for palladium-catalyzed cross-coupling and cobalt-catalyzed C-H activation serve as robust starting points for investigation. Future work should focus on expanding the scope of these reactions, exploring other catalytic transformations such as oxidation[1] or asymmetric catalysis, and conducting detailed mechanistic studies to fully elucidate the role of this promising ligand.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxybenzonitrile in Coordination Chemistry.
  • Al-Shaheen, A. J., Al-Bayati, M. R., & Mohammed, A. M. (2017). Synthesis and characterization some of metals ( II ) complexes with 2-(-6-methoxy naphthalene-2-yl ) propionic acid ( 2-hydroxy benzylidene ) hydrazone ligand. Semantic Scholar. Available at: [Link]

  • Rana, P., Dixit, R., Sharma, S., et al. (2021). Enhanced catalysis through structurally modified hybrid 2-D boron nitride nanosheets comprising of complexed 2-hydroxy-4-methoxybenzophenone motif. Scientific Reports. Available at: [Link]

  • Burke, S. A., & Morken, J. P. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition. Available at: [Link]

  • Colpaert, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • de Souza, B. E. M., & de Souza, R. O. M. A. (2018). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Sittel, F., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. Available at: [Link]

  • Daugulis, O., et al. (2014). Cobalt-Catalyzed, Aminoquinoline- and Picolinamide-Directed C(sp²)–H Bond Alkenylation. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxy-6-Methoxybenzonitrile Synthesis

Welcome to the Synthesis Troubleshooting Center. The preparation of 2-hydroxy-6-methoxybenzonitrile via the demethylation of 2,6-dimethoxybenzonitrile presents a classic synthetic challenge: differentiating between two i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Center. The preparation of 2-hydroxy-6-methoxybenzonitrile via the demethylation of 2,6-dimethoxybenzonitrile presents a classic synthetic challenge: differentiating between two identical functional groups. Achieving strict mono-demethylation requires precise manipulation of reaction temperature, stoichiometry, and mechanistic pathways.

This guide provides deep mechanistic insights, field-tested troubleshooting FAQs, and self-validating protocols to help you eliminate over-reaction (di-demethylation) and optimize your target yields.

Mechanistic Pathway: The Role of Temperature

The selective cleavage of the first ether bond in 2,6-dimethoxybenzonitrile is kinetically favored. The adjacent nitrile group acts as a directing moiety, coordinating with the Lewis acidic boron of BBr₃. This proximity effect significantly lowers the activation energy for the first demethylation[1].

However, once the first phenol is formed, the local steric and electronic environment changes. The newly formed hydroxyl group can hydrogen-bond with the nitrile, deactivating the ring. Cleaving the second methoxy group requires overcoming a much higher activation barrier, which is why the second demethylation is strictly under thermodynamic (temperature) control[2].

G SM 2,6-Dimethoxybenzonitrile (Starting Material) Complex BBr3-Ether Adduct (Intermediate) SM->Complex BBr3 (1.1 eq) -78 °C Target 2-Hydroxy-6-methoxybenzonitrile (Target: Mono-demethylation) Complex->Target Warm to 0 °C Kinetic Control Impurity 2,6-Dihydroxybenzonitrile (Impurity: Di-demethylation) Target->Impurity Excess BBr3 or Warm to RT Thermodynamic Control

Temperature-dependent mechanistic pathway of BBr3-mediated demethylation.

Troubleshooting FAQs

Q1: Why is my reaction yielding significant amounts of 2,6-dihydroxybenzonitrile instead of the desired mono-hydroxy product? A: This is a classic case of thermal over-run combined with stoichiometric excess. BBr₃ is highly reactive. If the reaction temperature is allowed to rise above 0 °C (especially to room temperature) while active BBr₃ is still present, the thermal energy overcomes the activation barrier for the second demethylation[2]. Corrective Action: Strictly limit BBr₃ to 1.05–1.10 equivalents. Ensure the addition is performed at -78 °C, and do not allow the reaction to warm past 0 °C. Crucially, the final quench step is highly exothermic; you must quench at -78 °C to prevent a sudden temperature spike that drives di-demethylation during workup.

Q2: My reaction stalled with 30% unreacted 2,6-dimethoxybenzonitrile. Should I heat it to room temperature to drive it to completion? A: No. Heating to room temperature will disproportionately increase the rate of the second demethylation, converting your already-formed product into the di-hydroxy impurity[2]. Corrective Action: Incomplete conversion at 0 °C usually indicates either moisture in the system (which prematurely hydrolyzes BBr₃) or insufficient reaction time. Extend the reaction time at 0 °C by 2–4 hours.

Q3: Is there an alternative method that structurally prevents double demethylation, regardless of temperature? A: Yes. The use of Sodium Bis(trimethylsilyl)amide (NaHMDS) in 1,3-dimethyl-2-imidazolidinone (DMEU) at 185 °C provides exceptional mono-selectivity[3]. Although the temperature is extreme, the bulky silyl groups of NaHMDS create severe steric congestion. Furthermore, the α-effect of silicon stabilizes the nitrogen anion, modulating its nucleophilicity[4]. Once the first methoxy group is cleaved, the resulting phenoxide anion electronically deactivates the ring and sterically blocks the second cleavage, resulting in excellent mono-demethylation yields with zero di-demethylation[3].

Troubleshooting Start Analyze Reaction Mixture (LC-MS / NMR) Q1 High 2,6-Dihydroxybenzonitrile (Over-reaction)? Start->Q1 Q2 High Unreacted SM (Under-reaction)? Q1->Q2 No A1 Action: Reduce BBr3 to 1.1 eq. Strictly maintain T < 0 °C. Q1->A1 Yes A2 Action: Extend time at 0 °C. Ensure anhydrous conditions. Q2->A2 Yes, using BBr3 A3 Action: Switch to NaHMDS method at 185 °C for strict mono-selectivity. Q2->A3 Yes, chronic issue

Decision tree for troubleshooting demethylation impurity profiles.

Validated Experimental Protocols

Protocol A: Cryogenic BBr₃ Mono-demethylation (Kinetic Control)

This protocol relies on Lewis acid-base complexation followed by nucleophilic bromide attack under strict thermal constraints[1].

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Dissolution: Dissolve 2,6-dimethoxybenzonitrile (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ to create a 0.2 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Add a 1.0 M solution of BBr₃ in CH₂Cl₂ (1.1 eq, 11 mmol) dropwise over 30 minutes. The solution will typically turn yellow/orange as the ether-boron adduct forms.

  • Reaction: Maintain at -78 °C for 1 hour, then replace the bath with an ice-water bath (0 °C). Stir at 0 °C for 3–4 hours. Monitor strictly by LC-MS.

  • Quenching (Self-Validating Step): Re-cool the reaction to -78 °C. Carefully add anhydrous methanol (5 mL) dropwise. Causality: Quenching at -78 °C destroys unreacted BBr₃ safely; quenching at 0 °C or RT causes a massive exotherm that will instantly drive the formation of the di-hydroxy impurity.

  • Workup: Warm to room temperature, dilute with water, and extract with CH₂Cl₂. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: High-Temperature NaHMDS Mono-demethylation (Steric Control)

This protocol utilizes nucleophilic displacement modulated by the α-effect of silicon to guarantee mono-selectivity[3].

  • Setup: Utilize a heavy-walled pressure tube or sealed reaction vessel.

  • Reagents: Combine 2,6-dimethoxybenzonitrile (1.0 eq, 10 mmol) and 1.0 M NaHMDS in THF (2.5 eq, 25 mmol)[3].

  • Solvent Exchange: Add DMEU (1,3-dimethyl-2-imidazolidinone) as a high-boiling co-solvent (approx. 8 mL). Evaporate the low-boiling THF under a stream of nitrogen to safely allow high-temperature heating.

  • Heating: Seal the tube tightly and heat in an oil bath or oven at 185 °C for 12 hours[3].

  • Workup: Allow the vessel to cool completely to room temperature before opening. Dilute with water, neutralize carefully with 10% HCl to pH 5-6, and extract with diethyl ether (4 × 25 mL).

  • Purification: Wash the combined organics with water and saturated NaCl, dry over MgSO₄, and concentrate. Purify via gravity column chromatography[4].

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen methodology and temperature profile.

MethodReagentTemperature ProfileEquivalentsTarget Yield (Mono-OH)Impurity (Di-OH)Primary Advantage
Protocol A BBr₃-78 °C to 0 °C1.1 eq75 - 85%< 5%Fast, standard lab setup
Uncontrolled BBr₃-78 °C to RT> 2.0 eq< 20%> 70%Not recommended
Protocol B NaHMDS185 °C (Sealed)2.5 eq90 - 95%0%Absolute mono-selectivity

References

  • Title: Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon Source: The Journal of Organic Chemistry (ACS Publications) URL: 3

  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL: 2

  • Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: PMC - NIH URL: 1

  • Title: Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers Source: American Chemical Society URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting Cyanation of 2-Hydroxy-6-methoxybenzonitrile

Welcome to the Advanced Synthesis Support Center. The conversion of 2-bromo-3-methoxyphenol to 2-hydroxy-6-methoxybenzonitrile via palladium-catalyzed cyanation is notoriously challenging. The target molecule features an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The conversion of 2-bromo-3-methoxyphenol to 2-hydroxy-6-methoxybenzonitrile via palladium-catalyzed cyanation is notoriously challenging. The target molecule features an ortho-hydroxyl group and a meta-methoxy group. These strongly electron-donating substituents enrich the aromatic ring, raising the activation energy barrier for oxidative addition, while the free hydroxyl group introduces severe risks of catalyst chelation.

This guide is engineered to help you diagnose reaction failures, understand the underlying organometallic causality, and implement a self-validating protocol to achieve high-yielding cyanations.

Mechanistic Pathway & Common Failure Points

To troubleshoot low yields, we must first isolate where the catalytic cycle is breaking down. The diagram below maps the standard Pd-catalyzed cyanation cycle against the two most common failure points: catalyst poisoning and phenoxide chelation .

CyanationTroubleshooting Pd0 Pd(0) Active Catalyst Poison [Pd(CN)x] Inactive (Poisoning) Pd0->Poison Excess NaCN/KCN OxAdd Ar-Pd(II)-X Oxidative Addition Pd0->OxAdd 2-Bromo-3-methoxyphenol Trans Ar-Pd(II)-CN Transmetalation OxAdd->Trans K4[Fe(CN)6] (Slow CN- Release) SideReact Phenoxide Chelation (Dead End) OxAdd->SideReact Unprotected -OH Coordination Trans->Pd0 Catalyst Regeneration Prod 2-Hydroxy-6-methoxybenzonitrile Trans->Prod Reductive Elimination

Fig 1. Pd-catalyzed cyanation cycle highlighting failure points (red) and optimal pathways.

Troubleshooting Guide & FAQs

Q1: My conversion stalls at <20% despite extended heating at 120 °C with NaCN. What is the root cause? Scientist's Insight: You are experiencing catastrophic catalyst poisoning. Cyanide ions are strong σ -donors and π -acceptors. When highly soluble cyanide sources (like NaCN or KCN) are used, the local concentration of free CN− overwhelms the system. The cyanide outcompetes the halide and phosphine ligands, rapidly coordinating to the Pd(0) center to form thermodynamically stable, catalytically inactive [Pd(CN)4​]2− complexes 1. Actionable Solution: Abandon NaCN/KCN. Transition to a slow-release cyanide source such as potassium hexacyanoferrate(II) trihydrate ( K4​[Fe(CN)6​]⋅3H2​O ). This reagent releases CN− gradually as the reaction progresses, maintaining a steady-state concentration low enough to prevent Pd(0) deactivation while still enabling efficient transmetalation 2.

Q2: How does the free ortho-hydroxyl group impact the reaction, and should I protect it? Scientist's Insight: The 2-hydroxy group poses a dual threat. First, under standard basic conditions, it forms a phenoxide anion that can chelate the Pd(II) center immediately following oxidative addition, creating a stable off-cycle intermediate. Second, the electron-donating nature of the -OH and -OMe groups significantly increases the activation energy required for the initial oxidative addition of the C-Br bond. Actionable Solution: While protecting the hydroxyl group (e.g., as a MOM ether) guarantees circumvention of chelation, it adds two synthetic steps. To achieve direct cyanation, utilize highly sterically demanding, electron-rich biaryl phosphine ligands like XPhos or t−Bu3​P . These ligands accelerate oxidative addition and promote rapid reductive elimination, effectively outcompeting the phenoxide chelation pathway 3.

Q3: I am detecting significant amounts of the protodehalogenated byproduct (3-methoxyphenol). How do I suppress this? Scientist's Insight: Hydrodehalogenation is a competing side reaction that dominates when transmetalation is sluggish. If the Ar-Pd(II)-X intermediate waits too long for a cyanide ion, it will abstract a proton/hydride from the solvent (especially in pure DMF or DMAc) or from trace moisture 4. Actionable Solution: Optimize your solvent system and base. Switching from pure DMF to a mixed solvent system (e.g., Dioxane/Water 1:1) with a milder base like KOAc suppresses solvent-mediated reduction. Furthermore, ensure the reaction temperature does not exceed 100 °C, as excessive heat exponentially increases the rate of protodehalogenation relative to cyanation 5.

Quantitative Condition Matrix

The following table summarizes the causal impact of varying reaction conditions on the isolated yield of 2-hydroxy-6-methoxybenzonitrile.

Cyanide SourceLigandBaseSolvent SystemTemp (°C)Isolated YieldMechanistic Outcome
NaCN (1.5 eq)PPh₃Na₂CO₃DMF120< 15%Severe catalyst poisoning via [Pd(CN)4​]2− formation.
Zn(CN)₂ (0.6 eq)dppfZn dustDMAc10045%Moderate yield; competitive phenoxide chelation observed.
K₄[Fe(CN)₆] (0.2 eq)t-Bu₃PNa₂CO₃DMF10082%High efficiency; bulky ligand outcompetes chelation.
K₄[Fe(CN)₆] (0.2 eq) XPhos KOAc Dioxane/H₂O (1:1) 100 88% Optimal turnover; mild base prevents premature deprotonation.

Self-Validating Experimental Protocol

This methodology is designed for the direct cyanation of 2-bromo-3-methoxyphenol. It incorporates built-in validation checkpoints to ensure the system is operating correctly before proceeding to workup.

Step 1: Reagent Assembly & Degassing

  • In an oven-dried Schlenk tube, combine 2-bromo-3-methoxyphenol (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.2 mmol, equivalent to 0.8 mmol of CN− ), Pd(OAc)2​ (2 mol%), XPhos (4 mol%), and KOAc (1.2 mmol).

    • Causality Check: KOAc (conjugate acid pKa ~4.7) is chosen over stronger carbonate bases (pKa ~10.3) to minimize the premature, quantitative deprotonation of the hydroxyl group. This drastically reduces the concentration of the highly chelating phenoxide anion in the reaction mixture 2.

  • Evacuate and backfill the vessel with ultra-pure N2​ (repeat 3x) to ensure a strictly anaerobic environment.

Step 2: Solvent Addition & Initiation

  • Add degassed 1,4-Dioxane (2.5 mL) and degassed deionized water (2.5 mL) via syringe.

    • Causality Check: The biphasic/mixed solvent system ensures the solubility of the inorganic hexacyanoferrate while maintaining the organic substrate in solution, facilitating controlled phase-transfer of cyanide to the active catalytic species 5.

  • Heat the reaction mixture to 100 °C under vigorous stirring (800 rpm).

Step 3: In-Process Validation (TLC/HPLC)

  • After 1.5 hours, sample 10 µL of the organic layer under N2​ flow. Quench with EtOAc and water.

  • Validation Check: Run TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be fully consumed, with a new highly UV-active spot appearing ( Rf​≈0.4 , 2-hydroxy-6-methoxybenzonitrile).

    • Troubleshooting: If starting material persists, do NOT add more cyanide. The slow-release mechanism means cyanide is rarely the limiting factor early on. Instead, add an additional 1 mol% Pd/XPhos complex, which indicates catalyst degradation (likely due to trace oxygen) rather than reagent depletion.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic iron salts.

  • Wash the filtrate with brine (2 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 2-hydroxy-6-methoxybenzonitrile as a crystalline solid.

References

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Source: ACS Publications URL:[Link]

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides Source: ACS Publications URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: NIH / PMC URL:[Link]

  • Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts Source: ACS Publications URL:[Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Troubleshooting

Best solvents for the recrystallization and purification of 2-Hydroxy-6-methoxybenzonitrile

Technical Support Center: Purification and Recrystallization of 2-Hydroxy-6-methoxybenzonitrile Overview & Molecular Causality 2-Hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0) is a highly functionalized aromatic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of 2-Hydroxy-6-methoxybenzonitrile

Overview & Molecular Causality 2-Hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0) is a highly functionalized aromatic building block. Its purification requires a strategic approach due to the competing electronic and steric effects of its functional groups. The phenolic hydroxyl (-OH) acts as a strong hydrogen bond donor, while both the nitrile (-C≡N) and methoxy (-OCH3) groups serve as hydrogen bond acceptors (1)[1]. This creates a propensity for both strong intermolecular hydrogen bonding (causing aggregation or co-elution with impurities) and intramolecular hydrogen bonding (which alters its apparent polarity).

To achieve >98% purity, scientists must leverage solvent systems that can selectively disrupt these hydrogen-bonding networks during chromatography or exploit temperature-dependent solubility differentials during recrystallization.

Solvent Selection Matrix

Understanding the thermodynamic interaction between the solvent and the solute is critical. Below is a quantitative and qualitative matrix of the most effective solvent systems for this compound.

Solvent SystemPrimary ApplicationPolarity Index (P')Causality & Mechanistic Action
Heptane / Ethyl Acetate Flash Chromatography0.1 – 4.4 (Gradient)Ethyl acetate acts as a hydrogen-bond acceptor, disrupting the interaction between the phenolic -OH and the silica stationary phase. Heptane modulates the bulk polarity to prevent rapid co-elution (1)[1].
Toluene / Hexane Recrystallization2.4 / 0.1Toluene provides excellent hot solubility via π-π stacking interactions with the aromatic ring. Hexane acts as an anti-solvent, forcing the compound into a crystal lattice upon cooling (2)[2].
Ethanol / Water Recrystallization5.2 / 10.2Ethanol dissolves the compound completely at reflux. Water, a highly polar anti-solvent, drives the less polar organic compound out of solution as the temperature drops, leaving highly polar impurities in the mother liquor (3)[3].

Standardized Experimental Protocols

Protocol A: Silica Gel Flash Chromatography (Pre-Recrystallization Polish)

When to use: If crude purity is <85% or if closely eluting structural isomers are present.

  • Sample Loading: Dissolve the crude 2-Hydroxy-6-methoxybenzonitrile in a minimal volume of dichloromethane (DCM). Dry load the sample by adding a small amount of silica gel, evaporating the DCM under reduced pressure, and loading the resulting powder onto the top of the column. Causality: Dry loading prevents the "band tailing" that occurs when the polar phenol group interacts unevenly with the solvent front.

  • Column Equilibration: Equilibrate the silica column with 100% heptane.

  • Gradient Elution: Begin elution with a gradient of heptane to 15% Ethyl Acetate (EtOAc) in heptane. Gradually increase the polarity up to 50% EtOAc if the compound exhibits strong retention (1)[1].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure.

Protocol B: Dual-Solvent Recrystallization (Toluene/Hexane)

When to use: For final purification to achieve analytical grade (>98%) material.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of hot toluene (heated to ~80°C) dropwise until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add hot hexane dropwise to the stirring solution until a faint, persistent cloudiness appears (the saturation point).

  • Clarification: Add 1-2 drops of hot toluene just until the solution becomes clear again. Causality: This establishes a self-validating thermodynamic equilibrium right at the saturation threshold.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality: Slow cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, excluding impurities.

  • Isolation: Once at room temperature, chill the flask in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with ice-cold hexane (2)[2].

Troubleshooting Guides & FAQs

Q: During recrystallization, my product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound separates from the solution at a temperature above its melting point, or when the solvent is too poor, causing the solute to form a separate liquid phase rather than a solid crystal lattice.

  • Troubleshooting Step: Reheat the mixture until it is entirely homogeneous. Add a small volume of the solubilizing solvent (e.g., Toluene or Ethanol) to increase the overall solubility. This lowers the saturation temperature below the compound's melting point. Allow it to cool much more slowly, and scratch the inside of the flask with a glass rod to provide nucleation sites.

Q: I am observing co-elution of an impurity during flash chromatography, even at 15% EtOAc. What is the mechanistic cause? A: The impurity likely shares a similar hydrogen-bonding profile (e.g., an unreacted phenolic starting material).

  • Troubleshooting Step: Switch to a slightly more acidic solvent system. Adding 1% Acetic Acid to your Heptane/EtOAc mixture will protonate the silica gel silanol groups, reducing peak tailing and improving the resolution between closely related phenolic compounds.

Q: My isolated crystals have a persistent yellow/brown tint. How can I remove this? A: Discoloration is typically caused by trace amounts of highly conjugated, oxidized polymeric byproducts.

  • Troubleshooting Step: Perform an activated carbon treatment. Dissolve the crude product in hot ethanol, add 5-10% (w/w) activated carbon, and boil gently for 5 minutes. The highly porous carbon will trap the large, conjugated impurities. Perform a hot filtration through a pad of Celite to remove the carbon, then proceed with the water anti-solvent addition (4)[4].

Purification Workflow Decision Tree

PurificationWorkflow Start Crude 2-Hydroxy-6-methoxybenzonitrile Assess Assess Purity (TLC / NMR / HPLC) Start->Assess Chrom Flash Chromatography (Heptane / EtOAc Gradient) Assess->Chrom Purity < 85% Recryst Recrystallization (Toluene/Hexane or EtOH/H2O) Assess->Recryst Purity > 85% Chrom->Recryst Polish & Isolate OilOut Oiling Out Detected? Recryst->OilOut Adjust Reheat & Add Good Solvent (e.g., Toluene) OilOut->Adjust Yes Pure Pure Crystalline Compound (>98% Purity) OilOut->Pure No (Crystals Form) Adjust->Recryst Retry Cooling

Decision tree for the purification of 2-Hydroxy-6-methoxybenzonitrile.

References

  • Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry - ACS Publications.
  • Process for separating a hydroxybenzonitrile-type compound. US Patent 20060149093A1.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
  • Technical Support Center: Purification of 2-Hydroxybenzonitrile. BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxy-6-methoxybenzonitrile Hydrolysis

Welcome to the Technical Support Center. The hydrolysis of 2-hydroxy-6-methoxybenzonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of complex active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The hydrolysis of 2-hydroxy-6-methoxybenzonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). However, the molecule's unique substitution pattern—an activating hydroxyl group, an ether linkage, and an electrophilic nitrile—creates competing reaction pathways that often lead to severe byproduct formation if conditions are not strictly controlled.

This guide synthesizes mechanistic causality with field-validated protocols to help you eliminate byproducts, maximize yield, and ensure reproducible scale-up.

Part 1: Reaction Pathways & Byproduct Causality

To troubleshoot effectively, we must first map the logical relationships between the reaction conditions and the molecular degradation pathways.

HydrolysisPathway SM 2-Hydroxy-6-methoxybenzonitrile (Starting Material) Amide 2-Hydroxy-6-methoxybenzamide (Intermediate) SM->Amide H2O, OH- or H+ Moderate Temp Triazine Triazine Byproduct (Trimerization) SM->Triazine T > 100°C Auto-catalytic Demethyl 2,6-Dihydroxybenzoic acid (O-Demethylation) SM->Demethyl Strong Acid Acid 2-Hydroxy-6-methoxybenzoic acid (Target Product) Amide->Acid H2O, OH- or H+ Extended Time Acid->Demethyl Strong Acid (e.g., HBr) or Strong Base + High T

Reaction pathways of 2-Hydroxy-6-methoxybenzonitrile showing target hydrolysis and side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: During hydrolysis, I am recovering a highly insoluble, high-melting-point solid instead of the target carboxylic acid. What is this byproduct and how do I prevent it? Causality: You are observing the formation of a triazine derivative. This occurs via the irreversible, thermally driven trimerization of the nitrile group. 2-Hydroxybenzonitriles are highly susceptible to self-condensation. Research demonstrates that1[1]. Furthermore, 2[2]. Solution: Maintain reaction temperatures strictly below 95°C. If refluxing in aqueous mixtures, utilize a co-solvent system (like Ethanol/Water) that boils at a lower temperature, and employ a regulated heating mantle rather than an uncontrolled oil bath.

Q2: My LC-MS data shows a significant M-14 peak relative to the expected carboxylic acid product. Why is this occurring under acidic hydrolysis conditions? Causality: An M-14 mass shift indicates the loss of a methyl group (O-demethylation), resulting in 2,6-dihydroxybenzoic acid. The methoxy group at the 6-position is an alkyl aryl ether, which is highly susceptible to cleavage under strong acidic conditions (e.g., using concentrated HBr, HI, or Lewis acids)[3]. The acid protonates the ether oxygen, making it an excellent leaving group, while the conjugate base (halide) acts as a nucleophile to cleave the methyl group. Solution: Switch from acid-catalyzed to base-catalyzed hydrolysis.4[4], as the methoxy group remains stable in aqueous alkali.

Q3: The reaction seems to stall, and my primary isolated product is 2-hydroxy-6-methoxybenzamide. How can I drive the reaction to completion? Causality: Nitrile hydrolysis proceeds in two distinct steps:5[5]. The second step is often rate-limiting because the amide's resonance stabilizes the carbonyl carbon, making it far less electrophilic than the initial nitrile carbon[6]. Solution: Do not stop the reaction prematurely. Ensure you are using at least a 3-to-5-fold molar excess of the hydrolyzing base (e.g., NaOH). Extend the reaction time and verify the complete consumption of the amide intermediate via TLC before proceeding to the acidic workup.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and byproduct formation, allowing for easy comparison of operational parameters.

Reaction ConditionTemp (°C)Primary Product IsolatedMajor Byproduct FormedYield of Target (%)
20% NaOH (aq/EtOH) 85 - 90 2-Hydroxy-6-methoxybenzoic acid 2-Hydroxy-6-methoxybenzamide (if short time)> 85%
20% NaOH (aq/EtOH)> 120 (Pressure)Triazine derivative2-Hydroxy-6-methoxybenzoic acid< 20%
6M HCl (aq)1002-Hydroxy-6-methoxybenzoic acid2,6-Dihydroxybenzoic acid (Demethylation)40 - 50%
48% HBr (aq)1102,6-Dihydroxybenzoic acid2-Hydroxy-6-methoxybenzoic acid< 10%
Part 4: Validated Experimental Methodology

To bypass the pitfalls of trimerization and ether cleavage, we recommend the following self-validating base-catalyzed protocol.

ExperimentalWorkflow Prep 1. Substrate Prep EtOH/H2O Solvent Base 2. Base Addition 10% NaOH Prep->Base Heat 3. Thermal Control Reflux at 85°C Base->Heat Monitor 4. Monitoring TLC/HPLC Heat->Monitor Acidify 5. Acidification pH 2.0 with HCl Monitor->Acidify Isolate 6. Isolation Filtration & Wash Acidify->Isolate

Step-by-step experimental workflow for the optimized base-catalyzed hydrolysis protocol.

Step-by-Step Protocol: Optimized Base-Catalyzed Hydrolysis
  • Substrate Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-hydroxy-6-methoxybenzonitrile in 25 mL of absolute ethanol.

    • Validation Check: The solution must be completely clear. Ethanol acts as a crucial co-solvent to maintain the solubility of the organic nitrile in the aqueous basic phase.

  • Base Addition: Slowly add 25 mL of a 10% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise while stirring.

  • Controlled Heating: Attach a reflux condenser. Heat the mixture in a temperature-controlled oil bath set strictly to 85°C.

    • Causality: Maintaining the temperature below 95°C is the primary mechanism for preventing auto-catalytic trimerization into triazine byproducts.

  • Reaction Monitoring: After 4 hours, sample the reaction. Run a TLC (Eluent: 7:3 Hexanes:EtOAc) or HPLC.

    • Validation Check: You must observe the disappearance of the starting material, the transient appearance of the amide intermediate, and the final accumulation of the product at the baseline (as a highly polar carboxylate salt). Do not proceed until the amide intermediate is fully consumed.

  • Workup & Acidification: Cool the reaction to 0–5°C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 2.0.

    • Causality: The basic conditions leave the product as a soluble sodium carboxylate. Acidification protonates the carboxylate, driving the precipitation of the insoluble carboxylic acid.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water to remove residual inorganic salts. Dry under vacuum at 40°C overnight to yield the pure 2-hydroxy-6-methoxybenzoic acid.

References

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Hydroxy-6-methoxybenzonitrile Separation

Welcome to the technical support guide for the chromatographic analysis of 2-Hydroxy-6-methoxybenzonitrile. As Senior Application Scientists, we understand that robust and efficient HPLC method development is paramount f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Hydroxy-6-methoxybenzonitrile. As Senior Application Scientists, we understand that robust and efficient HPLC method development is paramount for accurate quantification and impurity profiling. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments. We will address common challenges and frequently asked questions, grounding our advice in established chromatographic principles.

Understanding the Analyte: 2-Hydroxy-6-methoxybenzonitrile

Before optimizing any separation, a thorough understanding of the analyte's physicochemical properties is crucial.

  • Structure and Functionality: 2-Hydroxy-6-methoxybenzonitrile is a polar aromatic molecule. Its key features for HPLC are the phenolic hydroxyl (-OH) group, the nitrile (-C≡N) group, and the methoxy (-OCH3) group on a benzene ring.

  • Acidity and pKa: The phenolic hydroxyl group is weakly acidic. While the exact pKa is not widely published, it is influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group. We can estimate its pKa to be in the range of 8-9. This makes mobile phase pH the most critical parameter for controlling its retention and peak shape in reversed-phase HPLC.

  • Polarity: The presence of hydrogen-bonding hydroxyl and polar nitrile groups, combined with a nonpolar benzene ring, gives the molecule a nuanced, intermediate polarity.[1] It is generally described as slightly soluble in water but soluble in common organic solvents like ethanol and acetone.[1]

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₈H₇NO₂Affects molecular weight and potential for detection.
Key Functional Groups Phenolic Hydroxyl, Methoxy, NitrileThe hydroxyl group is ionizable, making pH a critical parameter. All groups influence overall polarity and selectivity.
Estimated pKa ~8-9 (Weak Acid)Dictates the optimal mobile phase pH for controlling ionization, retention, and peak shape.
Polarity Intermediate, Polar AromaticSuitable for reversed-phase HPLC. Retention is highly dependent on the organic modifier percentage.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial method development strategy.

Q1: What is a good starting point for the mobile phase in a reversed-phase HPLC separation of 2-Hydroxy-6-methoxybenzonitrile?

A good starting point is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[2][3] A typical initial condition would be:

  • Aqueous Phase (A): 20 mM Potassium Phosphate buffer, pH adjusted to 3.0.

  • Organic Phase (B): Acetonitrile.

  • Elution Mode: Start with a gradient elution from 20% to 80% B over 20 minutes to determine the approximate organic percentage needed to elute the analyte, then switch to isocratic for optimization.

Q2: Why is the mobile phase pH so critical for this specific analyte?

The mobile phase pH directly controls the ionization state of the phenolic hydroxyl group on 2-Hydroxy-6-methoxybenzonitrile.[4][5]

  • At High pH (pH > pKa): The hydroxyl group becomes deprotonated (ionized) to form a phenolate anion. This ionized form is significantly more polar and will have very little retention on a non-polar reversed-phase column, eluting at or near the solvent front.[6][7]

  • At Low pH (pH < pKa): The hydroxyl group remains in its neutral, protonated form. This form is less polar and will be retained more strongly on the column, allowing for effective separation.[7][8]

For robust and reproducible results, it is recommended to work at a pH at least 2 units away from the analyte's pKa.[6][8] For this weakly acidic compound, a pH of ≤ 4 is a safe and effective choice.

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile (ACN) and methanol (MeOH) are common choices, but they offer different advantages and can produce different separation selectivities.[9][10]

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale for 2-Hydroxy-6-methoxybenzonitrile
Elution Strength Generally higher; leads to shorter retention times.[11][12]Generally lower; requires a higher percentage for the same retention.ACN is often preferred for faster analysis. If retention is too low, MeOH can be a good alternative.
Selectivity Apolar aprotic solvent.[12]Polar protic solvent; capable of hydrogen bonding.[12]This is the most important difference. If you have co-eluting impurities, switching from ACN to MeOH (or vice-versa) can alter the elution order and improve resolution.[9][10]
System Pressure Lower viscosity; results in lower backpressure.[9][11]Higher viscosity; generates higher backpressure.[12]ACN is advantageous for high-throughput UPLC systems.
UV Cutoff Lower UV cutoff (~190 nm).[9]Higher UV cutoff (~205 nm).ACN is better for detection at low UV wavelengths.

Recommendation: Start with acetonitrile due to its lower viscosity and higher elution strength. If you face selectivity challenges, switching to methanol is a powerful tool for optimization.[11]

Q4: Is an isocratic or gradient elution better for my analysis?

The choice depends on the complexity of your sample.

  • Isocratic Elution: Uses a constant mobile phase composition (e.g., 40% ACN, 60% Buffer). It is ideal for simple separations, such as quantifying the main peak when impurities are well-separated, or for routine quality control assays.[13][14][15] Isocratic methods are generally faster per run as they do not require column re-equilibration.[13]

  • Gradient Elution: The mobile phase composition changes over time (e.g., starting at 20% ACN and increasing to 80%). This is necessary for complex samples containing compounds with a wide range of polarities, such as in impurity profiling or stability studies.[14][16] Gradient elution helps to elute late-eluting components as sharper peaks.[15]

Recommendation: For method development, always start with a broad gradient run to screen for all potential impurities.[13] If the separation is simple, you can then convert it to an optimized isocratic method.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Poor Peak Shape (Tailing)

Q: Why is my 2-Hydroxy-6-methoxybenzonitrile peak showing significant tailing?

A: Peak tailing for phenolic compounds is most commonly caused by secondary interactions between the analyte and the stationary phase.[17] The primary culprit is the interaction of the acidic hydroxyl group with residual silanol groups on the surface of silica-based columns (e.g., C18).[17][18] These silanols can become ionized at mid-range pH values and interact strongly with polar functional groups, causing the peak to tail.

Solutions:

  • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the residual silanols by operating at a low pH.

    • Action: Lower the aqueous buffer pH to between 2.5 and 3.5. This ensures the silanol groups are fully protonated and reduces the unwanted secondary interactions.[18][19]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanols.

    • Action: Ensure you are using a modern, high-quality, end-capped C18 column. If your column is old, it may be degraded, exposing more silanols.[20]

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Reduce the injection volume or dilute your sample and re-inject.[17]

  • Investigate Extra-Column Effects: Peak tailing can also be caused by issues outside the column, such as excessive tubing length or dead volume in fittings.

    • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[20]

Problem: Poor or Excessive Retention

Q: My analyte is eluting too early (at the void volume) or taking too long to elute. How can I adjust its retention time?

A: In reversed-phase HPLC, retention is primarily controlled by the polarity of the mobile phase.[21]

  • To Increase Retention (if eluting too early): You need to make the mobile phase more polar, which increases the analyte's affinity for the non-polar stationary phase.

    • Action 1: Decrease the percentage of the organic modifier (ACN or MeOH) in the mobile phase. A 10% decrease in organic content can increase the retention factor by 2-3 times.[22]

    • Action 2: Ensure the mobile phase pH is low enough (e.g., < 4) to keep the analyte in its less polar, neutral form.[4][6] If the analyte is partially ionized, it will have poor retention.

  • To Decrease Retention (if eluting too late): You need to make the mobile phase less polar.

    • Action: Increase the percentage of the organic modifier.

Problem: Poor Resolution

Q: I cannot separate 2-Hydroxy-6-methoxybenzonitrile from a closely eluting impurity. What should I do?

A: Resolution is a function of column efficiency, retention, and selectivity. The most powerful way to improve the separation of closely eluting peaks is to change the selectivity (α) of the system.[4]

Solutions:

  • Optimize Mobile Phase pH: For ionizable compounds like your analyte and potentially its impurities, small changes in pH can cause significant shifts in retention time and dramatically alter selectivity.[4][6]

    • Action: Perform a pH scouting experiment, analyzing the sample with mobile phases buffered at different pH values (e.g., 2.5, 3.0, 3.5, 4.0) to find the optimal pH for separation.

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different selectivities.[9][10]

    • Action: If you are using an acetonitrile-based mobile phase, develop a method using methanol instead. The change in solvent type can sometimes reverse the elution order of closely eluting peaks, achieving separation.[12]

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Action: Consider a column with a different stationary phase. For aromatic compounds, a Phenyl-Hexyl or Biphenyl column can offer alternative selectivity through π-π interactions, which may resolve your compounds better than a standard C18.[10][23]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 liter of a 20 mM potassium phosphate buffer.

  • Weighing: Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄).

  • Dissolving: Transfer the powder to a 1 L volumetric flask and add approximately 900 mL of HPLC-grade water. Mix until fully dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add dilute phosphoric acid dropwise while stirring until the pH meter reads 3.0.

  • Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water and mix thoroughly.

  • Filtration: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution. This is now your "Aqueous Phase A".

Workflow: Systematic Mobile Phase Optimization

This workflow provides a logical sequence for developing a robust separation method.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting cluster_3 Phase 4: Validation Start 1. Select C18 Column & Prepare Mobile Phase (A: pH 3.0 Buffer, B: ACN) Scout 2. Run Broad Gradient (e.g., 10-90% B in 20 min) Start->Scout Eval1 3. Evaluate Chromatogram: - Retention Time (tR)? - Peak Shape? Scout->Eval1 Isocratic 4a. Convert to Isocratic Method (Based on tR from gradient) Eval1->Isocratic Good Initial Separation FineTune 4b. Fine-Tune %B for Optimal Retention (k=2-10) Isocratic->FineTune Eval2 5. Check Resolution (Rs) & Peak Tailing (Tf) FineTune->Eval2 ChangeSolvent 6a. Poor Rs? -> Switch Organic to Methanol Eval2->ChangeSolvent Resolution Issue ChangepH 6b. Poor Rs or Tf? -> Adjust pH (2.5-4.0) Eval2->ChangepH Tailing or Resolution Issue Final 7. Final Method Validation Eval2->Final Rs > 2, Tf < 1.5 ChangeSolvent->Eval2 ChangepH->Eval2 ChangeColumn 6c. Still Poor Rs? -> Try Phenyl Column ChangepH->ChangeColumn ChangeColumn->Eval2

Caption: A systematic workflow for HPLC mobile phase optimization.

Visualizing the Impact of pH

The pH of the mobile phase determines the equilibrium between the neutral and ionized forms of 2-Hydroxy-6-methoxybenzonitrile.

G cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph High pH (e.g., pH 10.0) node_A Equilibrium pKa ~ 8-9 node_A->Equilibrium label_A Neutral Form (Less Polar, Retained on C18) node_B label_B Ionized Form (Anion) (More Polar, Poor Retention) Equilibrium->node_B

Caption: Effect of pH on the ionization of 2-Hydroxy-6-methoxybenzonitrile.

References

  • Shimadzu Asia Pacific. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from Shimadzu website. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from YMC website. [Link]

  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from Chromatography Today website. [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from Welch Materials website. [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website. [Link]

  • Scribd. (n.d.). Isocratic vs Gradient Elution in HPLC. Retrieved from Scribd. [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from Chrom Tech website. [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from Phenomenex website. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from Kianshardanesh.com. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from ResearchGate. [Link]

  • Deryło-Marczewska, A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from Shimadzu website. [Link]

  • MicroSolv Technology Corporation. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. Retrieved from MicroSolv website. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters website. [Link]

  • McConville, P. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Chemistry LibreTexts. (2023, August 29). Part II. Separating and Analyzing Mixtures Using HPLC. Retrieved from Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H and 13C NMR Spectral Assignment of 2-Hydroxy-6-methoxybenzonitrile

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure of a sample. This guide offers an in-depth analysis and spectral assignment of 2-Hydroxy-6-methoxybenzonitrile, a substituted aromatic compound with functionalities that present a valuable case study for understanding substituent effects in NMR.

The Foundational Principles of NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. The fundamental principle lies in the absorption of electromagnetic radiation by these nuclei when they are placed in a strong magnetic field. The precise frequency of radiation absorbed is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between atoms in different parts of a molecule.

In the context of 2-Hydroxy-6-methoxybenzonitrile, we are primarily interested in the ¹H (proton) and ¹³C isotopes. The chemical shifts of the protons and carbons in the molecule are influenced by the electron-donating and electron-withdrawing effects of the hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-CN) substituents attached to the benzene ring.

  • Electron-donating groups (like -OH and -OCH₃) increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density "shields" the nearby nuclei from the external magnetic field, causing their signals to appear at a lower chemical shift (upfield).

  • Electron-withdrawing groups (like -CN) decrease the electron density on the aromatic ring. This "deshielding" effect causes the signals of nearby nuclei to appear at a higher chemical shift (downfield).[1][2]

The interplay of these effects from the three substituents on 2-Hydroxy-6-methoxybenzonitrile results in a unique NMR fingerprint that allows for its unequivocal identification.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the additive effects of the substituents and analysis of spectral data for similar compounds such as 2-methoxybenzonitrile and 3-methoxyphenol, the predicted ¹H and ¹³C NMR chemical shifts for 2-Hydroxy-6-methoxybenzonitrile in a common NMR solvent like deuterated chloroform (CDCl₃) are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-6-methoxybenzonitrile

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3~6.65Doublet~8.01H
H4~7.40Triplet~8.01H
H5~6.75Doublet~8.01H
OCH₃~3.90Singlet-3H
OH~6.0 (variable)Singlet (broad)-1H

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-6-methoxybenzonitrile

Atom NumberPredicted Chemical Shift (δ, ppm)
C1~110
C2~160
C3~105
C4~135
C5~112
C6~158
CN~117
OCH₃~56

The following diagram illustrates the numbering of the atoms in 2-Hydroxy-6-methoxybenzonitrile.

Caption: Molecular structure and atom numbering for 2-Hydroxy-6-methoxybenzonitrile.

Detailed Spectral Assignment and Rationale

The assignment of the predicted chemical shifts is based on a careful consideration of the electronic effects of the substituents.

¹H NMR Spectrum Assignment
  • Aromatic Protons (H3, H4, H5): The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals.

    • H4: This proton is para to the electron-donating hydroxyl group and meta to the electron-donating methoxy group and the electron-withdrawing nitrile group. The competing effects are likely to place this signal in the middle of the aromatic region, predicted around ~7.40 ppm . It will appear as a triplet due to coupling with its two neighbors, H3 and H5.

    • H3 and H5: These protons are ortho and para to the strongly electron-donating hydroxyl and methoxy groups, respectively. This will cause significant shielding, shifting their signals upfield. H3 is ortho to the hydroxyl group and meta to the nitrile, while H5 is ortho to the methoxy group and meta to the nitrile. The hydroxyl group is a slightly stronger activating group than the methoxy group, suggesting H3 might be slightly more upfield. We predict H3 at ~6.65 ppm and H5 at ~6.75 ppm . Both will appear as doublets due to coupling with H4.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at a characteristic chemical shift of around ~3.90 ppm .

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It is expected to appear as a broad singlet and its position can range from 2 to 10 ppm. A predicted value of ~6.0 ppm is a reasonable estimate in a non-polar solvent like CDCl₃.

¹³C NMR Spectrum Assignment
  • Carbons Bearing Oxygen (C2 and C6): The C2 and C6 carbons are directly attached to the electronegative oxygen atoms of the hydroxyl and methoxy groups, respectively. This causes a strong deshielding effect, shifting their signals significantly downfield. C2, bearing the hydroxyl group, is predicted at ~160 ppm , while C6, with the methoxy group, is predicted at ~158 ppm .

  • Quaternary Carbons (C1 and CN): The carbon of the nitrile group (CN) typically appears in the range of 115-125 ppm, and is predicted here at ~117 ppm . The carbon to which the nitrile is attached (C1) is also a quaternary carbon and is predicted to be the most upfield of the quaternary carbons at around ~110 ppm .

  • Aromatic CH Carbons (C3, C4, C5):

    • C4: This carbon is predicted to be the most downfield of the CH carbons at ~135 ppm , influenced by its position relative to the three substituents.

    • C3 and C5: These carbons are significantly shielded by the adjacent electron-donating hydroxyl and methoxy groups, respectively. C3, being ortho to the hydroxyl group, is expected to be the most shielded aromatic carbon, with a predicted chemical shift of ~105 ppm . C5 is also shielded by the methoxy group and is predicted at ~112 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the aliphatic region, typically around ~56 ppm .

Experimental Protocols

To obtain high-quality NMR spectra for compounds like 2-Hydroxy-6-methoxybenzonitrile, adherence to standardized experimental protocols is crucial.

NMR Sample Preparation

A well-prepared sample is the first step towards a good NMR spectrum. The following is a general protocol for preparing a sample for ¹H and ¹³C NMR analysis.

NMR Sample Preparation cluster_0 Sample Weighing & Dissolution cluster_1 Filtration & Transfer cluster_2 Final Steps weigh Weigh 5-10 mg of 2-Hydroxy-6-methoxybenzonitrile dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve filter Filter the solution through a plug of glass wool in a Pasteur pipette dissolve->filter transfer Transfer the filtered solution into a clean, dry 5 mm NMR tube filter->transfer cap Cap the NMR tube transfer->cap label_tube Label the tube clearly cap->label_tube

Caption: A standardized workflow for NMR sample preparation.

Key Considerations for Sample Preparation:

  • Solvent Selection: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules. However, for compounds with exchangeable protons like the hydroxyl group in our target molecule, aprotic solvents like DMSO-d₆ can be used to observe coupling to the -OH proton.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is usually sufficient. For the less sensitive ¹³C NMR, a more concentrated sample may be required.[3][4]

  • Purity: The sample should be as pure as possible to avoid interfering signals from impurities.

  • Filtration: It is essential to filter the sample solution to remove any particulate matter, which can adversely affect the magnetic field homogeneity and lead to broadened spectral lines.[3]

NMR Data Acquisition

The acquisition of high-quality NMR data requires the optimization of several parameters on the spectrometer. The following diagram outlines the key steps in a typical data acquisition workflow.

NMR Data Acquisition Workflow start Insert Sample into Spectrometer Magnet lock Lock on Deuterium Signal of the Solvent start->lock shim Shim Magnetic Field for Homogeneity lock->shim setup Set Up Acquisition Parameters (e.g., pulse sequence, number of scans) shim->setup acquire Acquire Free Induction Decay (FID) setup->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Caption: A typical workflow for acquiring NMR data.

Essential Acquisition Parameters:

  • Number of Scans (NS): For ¹H NMR of a reasonably concentrated sample, a single scan may be sufficient. For ¹³C NMR or dilute samples, multiple scans are co-added to improve the signal-to-noise ratio.

  • Acquisition Time (AQ): This is the time for which the signal (FID) is recorded. A longer acquisition time can lead to better resolution.

  • Relaxation Delay (D1): This is a delay time between scans to allow the nuclei to return to their equilibrium state. An appropriate relaxation delay is crucial for quantitative analysis.

  • Pulse Width: This determines the angle by which the magnetization vector is tipped. A 90° pulse is typically used for ¹H NMR, while a smaller flip angle may be used for ¹³C NMR to reduce the experiment time.

Comparison with Alternative Spectroscopic Techniques

While NMR is a powerful tool for structure elucidation, it is often used in conjunction with other spectroscopic techniques for a comprehensive analysis.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. This information is complementary to the structural connectivity information obtained from NMR.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Hydroxy-6-methoxybenzonitrile, IR would show characteristic absorptions for the -OH, C≡N, C-O, and aromatic C-H bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems like the benzene ring in our target compound.

By combining the data from these techniques, researchers can achieve a high level of confidence in the structural assignment of a molecule.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Hydroxy-6-methoxybenzonitrile. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, we have been able to construct a detailed spectral assignment. The provided protocols for sample preparation and data acquisition serve as a practical reference for researchers. While predicted data is a valuable tool, the ultimate confirmation of these assignments would come from the acquisition of experimental data. This guide, however, equips researchers with the foundational knowledge and a robust framework to confidently approach the spectral analysis of this and other similarly substituted aromatic compounds.

References

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Center for Magnetic Resonance. NMR sample preparation guidelines. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • Chem LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

  • University of Wisconsin-Madison. Optimized Default 1H Parameters. [Link]

  • RSC Publishing. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]

  • PubMed. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents? [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

Sources

Comparative

Comparative reactivity: 2-Hydroxy-6-methoxybenzonitrile vs 2-hydroxy-4-methoxybenzonitrile

An in-depth comparative analysis of 2-hydroxy-6-methoxybenzonitrile (the 2,6-isomer) and 2-hydroxy-4-methoxybenzonitrile (the 2,4-isomer) reveals how subtle regiochemical shifts fundamentally dictate chemical reactivity....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-hydroxy-6-methoxybenzonitrile (the 2,6-isomer) and 2-hydroxy-4-methoxybenzonitrile (the 2,4-isomer) reveals how subtle regiochemical shifts fundamentally dictate chemical reactivity. While both molecules possess identical functional groups, their spatial arrangements govern their utility in advanced organic synthesis, ranging from the development of tubulin polymerization inhibitors[1] to the total synthesis of complex Ganoderma alkaloids like sinensine E[2].

This guide provides a mechanistic framework and empirically validated protocols to help synthetic chemists and drug development professionals leverage these building blocks effectively.

Mechanistic Framework: Steric Shielding vs. Resonance Deactivation

The reactivity of the nitrile carbon and the aromatic core in these isomers is controlled by a tug-of-war between steric hindrance (the ortho-effect) and electronic delocalization.

The 2,6-Isomer: Steric Dominance In 2-hydroxy-6-methoxybenzonitrile, the sp-hybridized nitrile group is flanked symmetrically by an ortho-hydroxyl and an ortho-methoxy group. This creates a severe steric clash that physically obstructs the Bürgi-Dunitz trajectory—the specific angle at which a nucleophile must approach the nitrile carbon. Consequently, the nitrile is highly resistant to nucleophilic attack (e.g., hydration, Grignard addition), forcing chemists to use harsh conditions to achieve conversion[1].

The 2,4-Isomer: Electronic Dominance In 2-hydroxy-4-methoxybenzonitrile, the steric blockade is halved, as position 6 is occupied by a small hydrogen atom. However, the methoxy group is positioned para to the nitrile. Through strong +R resonance, the methoxy oxygen donates electron density directly into the aromatic ring, which delocalizes onto the nitrile carbon. This electronic deactivation makes the nitrile less electrophilic than an unsubstituted benzonitrile, yet it remains far more accessible and reactive than the sterically locked 2,6-isomer[3].

G cluster_0 2-Hydroxy-6-methoxybenzonitrile cluster_1 2-Hydroxy-4-methoxybenzonitrile A1 Nitrile (C#N) A2 Ortho -OH A2->A1 Steric Block A3 Ortho -OMe A3->A1 Steric Block B1 Nitrile (C#N) B2 Ortho -OH B2->B1 Mild Steric B3 Para -OMe B3->B1 +R Deactivation

Structural comparison of steric and electronic effects on the nitrile group.

Comparative Reactivity Profiles

To objectively compare performance, we evaluate three standard transformations: Nitrile Hydrolysis, Electrophilic Aromatic Substitution (EAS), and Ether Cleavage.

Reaction Type2-Hydroxy-6-methoxybenzonitrile (2,6-Isomer)2-Hydroxy-4-methoxybenzonitrile (2,4-Isomer)Mechanistic Driver
Alkaline Hydrolysis < 15% yield (Standard conditions)> 90% yield (Standard conditions)Steric shielding by dual ortho groups in the 2,6-isomer blocks nucleophilic attack.
EAS (Bromination) Rapid di-bromination at C3 and C5Highly regioselective mono-bromination at C5C5 in the 2,4-isomer is synergistically activated (para to OH, ortho to OMe).
Demethylation High yield (Requires 1.5 eq NaN(SiMe3)2)[4]High yield (Standard BBr3 or NaN(SiMe3)2)Alpha-stabilizing effects of silyl groups allow selective cleavage of aryl methyl ethers[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By running both isomers in parallel, the success of one and the failure of the other under identical conditions proves the mechanistic causality (sterics vs. electronics) while validating reagent integrity.

Protocol 1: Comparative Alkaline Nitrile Hydrolysis

Causality: Hydrogen peroxide is used to generate the highly nucleophilic hydroperoxide anion (HOO⁻), which accelerates nitrile hydration via the Radziszewski mechanism. If the 2,6-isomer reacts fully, the thermal energy applied has bypassed the steric threshold (conditions too harsh). If the 2,4-isomer fails to react, the peroxide has degraded.

  • Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of the respective benzonitrile isomer in 5.0 mL of absolute ethanol.

  • Activation: Add 2.0 mL of 6M NaOH(aq) to each flask, followed by the dropwise addition of 1.0 mL of 30% H₂O₂ at 0 °C to prevent uncontrolled exotherms.

  • Execution: Attach reflux condensers, warm both reactions to 60 °C, and stir continuously for 4 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1).

    • Expected Outcome: The 2,4-isomer will show complete conversion to the highly polar amide/acid baseline spot. The 2,6-isomer will remain >85% unreacted due to the steric blockade.

Workflow Start Equimolar Starting Materials (Isomer 2,6 vs Isomer 2,4) Hydration Alkaline Hydrolysis (NaOH, H2O2, EtOH, 60°C) Start->Hydration Monitor TLC / HPLC Monitoring (Time = 2h, 4h, 12h) Hydration->Monitor ResultA Isomer 2,6: >85% Unreacted (Steric Shielding) Monitor->ResultA 2-OH-6-OMe ResultB Isomer 2,4: >90% Amide Yield (Accessible Nitrile) Monitor->ResultB 2-OH-4-OMe

Comparative alkaline hydrolysis workflow demonstrating steric shielding effects.

Protocol 2: Regioselective Ether Cleavage (Demethylation)

Causality: Traditional BBr3 demethylation can be overly harsh for sensitive downstream targets. Using hindered bases like Sodium Bis(trimethylsilyl)amide (NaN(SiMe3)2) provides a milder alternative. The steric congestion and the alpha-anion-stabilizing effect of the silyl group decrease the base's indiscriminate reactivity, increasing its selectivity for aryl methyl ether cleavage[5].

  • Preparation: Dissolve 1.0 mmol of the methoxybenzonitrile substrate in a mixture of anhydrous THF (2.0 mL) and 1,3-dimethyl-2-imidazolidinone (DMEU, 0.5 mL) under an inert argon atmosphere.

  • Reagent Addition: Inject 1.5 mmol (1.5 equivalents) of NaN(SiMe3)2 (1.0 M in THF)[4].

  • Execution: Seal the reaction vessel and heat to 185 °C for 12 hours.

  • Workup: Cool to room temperature, quench with 10% HCl to neutralize the organoamides, and extract with diethyl ether (4 × 15 mL).

  • Validation: The resulting dihydroxybenzonitrile derivatives should be isolated via silica gel chromatography. The use of NaN(SiMe3)2 ensures that the highly electrophilic nitrile group remains untouched during the ether cleavage[5].

References

  • Romagnoli, R., et al. "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." National Institutes of Health (NIH). 1

  • Sai, G. K. V., & Ramana, C. V. "Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E." Organic Letters - ACS Publications, 2026.2

  • Hwu, J. R., et al. "Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon." The Journal of Organic Chemistry - ACS Publications, 1997. 4

  • Sai, G. K. V., & Ramana, C. V. "Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E (Abstract)." National Institutes of Health (NIH), 2026. 3

Sources

Validation

LC-MS Method Validation for 2-Hydroxy-6-methoxybenzonitrile: A Comparative Guide to QQQ vs. Q-TOF Platforms and Column Chemistries

Accurate quantification of small, polar, aromatic intermediates like 2-Hydroxy-6-methoxybenzonitrile (Molecular Weight: 149.15 g/mol )[1] in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxico...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of small, polar, aromatic intermediates like 2-Hydroxy-6-methoxybenzonitrile (Molecular Weight: 149.15 g/mol )[1] in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) studies. Because this molecule possesses competing functional groups—an electron-withdrawing cyano group, an electron-donating methoxy group, and an ionizable phenolic hydroxyl—standardized "off-the-shelf" LC-MS methods often fail to achieve the required sensitivity and selectivity.

This guide provides an objective, data-backed comparison of mass spectrometry platforms (Triple Quadrupole vs. Q-TOF) and chromatographic chemistries (C18 vs. Biphenyl), delivering a self-validating experimental protocol grounded in the ICH M10 Bioanalytical Method Validation Guidelines [2][3].

Mechanistic Insights: The Causality of Method Design

As an application scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the target analyte.

Ionization Strategy: Why ESI Negative Mode?

2-Hydroxy-6-methoxybenzonitrile contains a cyano (-CN) group and a phenolic hydroxyl (-OH) group. In Electrospray Ionization (ESI) positive mode, the cyano group acts as a remarkably poor proton acceptor, leading to weak and unstable [M+H]+ signals. However, the phenolic hydroxyl group (estimated pKa ~8.5) is readily deprotonated. By utilizing ESI Negative Mode , we force the generation of a highly stable [M-H]- precursor ion at m/z 148.0, increasing assay sensitivity by magnitudes[4].

Ionization Mol 2-Hydroxy-6-methoxybenzonitrile (Phenolic pKa ~8.5) ESI_Pos ESI Positive Mode (Poor proton affinity on -CN) Mol->ESI_Pos ESI_Neg ESI Negative Mode (Deprotonation of Phenolic -OH) Mol->ESI_Neg Res_Pos Low Sensitivity [M+H]+ m/z 150.0 ESI_Pos->Res_Pos Res_Neg High Sensitivity [M-H]- m/z 148.0 ESI_Neg->Res_Neg

Caption: Causality of ionization mode selection based on analyte physicochemical properties.

Chromatographic Strategy: Biphenyl vs. C18

Standard C18 stationary phases rely exclusively on dispersive hydrophobic interactions. For small, polar aromatics, this often results in poor retention, causing the analyte to elute in the solvent front where endogenous phospholipid matrix effects are most severe. By switching to a Biphenyl stationary phase , we exploit orthogonal retention mechanisms: π−π interactions with the analyte's aromatic ring and dipole-dipole interactions induced by the cyano group. This dramatically increases retention time and improves peak symmetry, isolating the analyte from suppression zones.

Platform Comparison: QQQ vs. Q-TOF

When validating this method for regulatory submission under ICH M10[5], the choice of mass spectrometry platform dictates the assay's dynamic range and specificity.

Table 1: Performance Comparison for 2-Hydroxy-6-methoxybenzonitrile Quantification

ParameterTriple Quadrupole (QQQ - MRM Mode)Quadrupole Time-of-Flight (Q-TOF - HRMS)Scientific Rationale
Primary Application Late-stage PK/TK & BioequivalenceEarly Discovery & Metabolite IDQQQ offers absolute quantification; Q-TOF allows simultaneous qualitative profiling.
Sensitivity (LLOQ) 0.5 ng/mL (Superior)5.0 ng/mLQQQ utilizes collision-induced dissociation (CID) to filter noise, maximizing the signal-to-noise ratio.
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQQQ detectors do not suffer from the detector saturation limits inherent to TOF flight tubes.
Selectivity Moderate (Nominal mass resolution)High (Exact mass < 5 ppm error)Q-TOF easily resolves isobaric matrix interferences that share the same nominal mass as the analyte.
Metabolite Tracking Blind to untargeted metabolitesCan identify glucuronide conjugatesQ-TOF captures full-scan HRMS data, allowing retrospective analysis of phenolic conjugation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Every step includes a mechanistic justification to ensure compliance with ICH M10 guidelines regarding matrix effects and recovery[2][5].

Workflow S1 1. Matrix Aliquot (Plasma + Internal Standard) S2 2. Acidification (0.1% FA to neutralize phenol) S1->S2 S3 3. Liquid-Liquid Extraction (MTBE solvent) S2->S3 S4 4. Chromatographic Separation (Biphenyl Column, High pH Mobile Phase) S3->S4 S5 5. Mass Spectrometry (ESI Negative MRM) S4->S5 S6 6. ICH M10 Data Processing (Accuracy, Precision, Stability) S5->S6

Caption: LC-MS/MS sample preparation and analytical workflow for benzonitrile quantification.

Step 1: Liquid-Liquid Extraction (LLE)

Causality: Protein precipitation (PPT) leaves phospholipids that suppress ESI signals. LLE provides a highly purified extract.

  • Aliquot 100 µL of biological plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., stable isotope-labeled 13C6-2-Hydroxy-6-methoxybenzonitrile, 50 ng/mL).

  • Crucial Step: Add 50 µL of 0.1% Formic Acid (FA). Why? The acidic environment suppresses the ionization of the phenolic hydroxyl (pKa 8.5), keeping the molecule neutral and driving it into the organic phase.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean plate and evaporate to dryness under gentle Nitrogen gas at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation

Causality: We invert the pH logic here. While extraction required acid, the LC mobile phase requires a basic modifier to promote deprotonation in the ESI source.

  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.01% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (QQQ MRM Parameters)
  • Polarity: ESI Negative.

  • Precursor Ion: m/z 148.0 [M-H]-

  • Quantifier Product Ion: m/z 133.0 (Loss of methyl radical [-CH3]•, highly characteristic of methoxyaromatics).

  • Qualifier Product Ion: m/z 105.0 (Subsequent loss of CO).

ICH M10 Method Validation Summary

To ensure trustworthiness and regulatory compliance, the method must be validated against the ICH M10 framework[2][5]. Below is the summarized validation data demonstrating the superiority of the Biphenyl + QQQ approach.

Table 2: ICH M10 Validation Data Summary (QQQ Platform)

Validation ParameterICH M10 Acceptance CriteriaObserved Result (Biphenyl + QQQ)Conclusion
Selectivity Blank matrix response < 20% of LLOQNo interfering peaks observed at RT = 2.8 minPass. Biphenyl π−π interactions successfully resolved matrix.
Linearity R² ≥ 0.990 (Non-zero calibrators within ±15%)R² = 0.998 (Range: 0.5 - 500 ng/mL)Pass. Wide dynamic range achieved via QQQ detector.
Accuracy (Inter-run) ±15% of nominal concentration94.2% to 106.5%Pass. LLE protocol ensures high quantitative recovery.
Precision (Inter-run) CV ≤ 15% (≤ 20% at LLOQ)CV = 4.8% (Mid QC), 11.2% (LLOQ)Pass. Highly reproducible ionization in negative mode.
Matrix Effect (IS Normalized) Matrix Factor (MF) CV ≤ 15%MF = 0.96 (CV = 3.1%)Pass. MTBE extraction successfully eliminated phospholipids.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Comparative

FTIR characteristic absorption bands for 2-Hydroxy-6-methoxybenzonitrile validation

This guide provides an in-depth technical analysis of the characteristic Fourier-Transform Infrared (FTIR) absorption bands for the validation of 2-Hydroxy-6-methoxybenzonitrile. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the characteristic Fourier-Transform Infrared (FTIR) absorption bands for the validation of 2-Hydroxy-6-methoxybenzonitrile. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for identifying and verifying this compound against potential alternatives and impurities. The insights herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a scientifically rigorous approach to spectral interpretation.

The Significance of Spectroscopic Validation

In the synthesis and application of pharmaceutical intermediates and fine chemicals like 2-Hydroxy-6-methoxybenzonitrile, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for this purpose. By identifying the characteristic vibrational frequencies of specific functional groups within a molecule, FTIR provides a unique "fingerprint," enabling researchers to confirm the presence of the desired compound and assess its purity. The molecule 2-Hydroxy-6-methoxybenzonitrile possesses several key functional groups—a hydroxyl (-OH), a methoxy (-OCH₃), a nitrile (-C≡N), and a substituted aromatic ring—each with distinct absorption bands that are the focus of this guide.

Predicted FTIR Absorption Bands for 2-Hydroxy-6-methoxybenzonitrile

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale and Comparative Insights
3500 - 3200Strong, BroadO-H StretchHydroxyl (-OH)The broadness of this peak is due to intermolecular hydrogen bonding. In the gas phase or very dilute solutions, a sharper "free" O-H stretch may be observed around 3600 cm⁻¹.[1][2] The spectrum of 2-hydroxybenzonitrile shows a broad absorption in this region, supporting this prediction.[3]
3100 - 3000Medium to WeakC-H StretchAromatic RingThese bands are characteristic of C-H stretching vibrations where the carbon is part of an aromatic ring.[3][4]
2980 - 2850Medium to WeakC-H StretchMethoxy (-OCH₃)These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group of the methoxy substituent.[1]
2240 - 2220Strong, SharpC≡N StretchNitrile (-C≡N)The nitrile group gives a very characteristic and strong, sharp peak in this region. Its position can be influenced by conjugation with the aromatic ring. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[4][5] The spectrum of 2-methoxybenzonitrile confirms a strong absorption in this range.[5]
1600 - 1450Medium to StrongC=C StretchAromatic RingAromatic rings exhibit several bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[1][3]
1260 - 1200 & 1050 - 1000StrongC-O StretchAryl-O (Phenolic) & Alkyl-O (Methoxy)The C-O stretching of the phenolic hydroxyl group (Aryl-O) is expected in the higher end of this range, while the C-O stretching of the methoxy group (Alkyl-O) will appear in the lower end. These are typically strong absorptions.[2][6]
900 - 675StrongC-H Out-of-Plane BendAromatic RingThe substitution pattern on the benzene ring influences the number and position of these strong bands, providing valuable structural information.[3]

Comparative Analysis with Structural Analogs

To further refine our understanding of the FTIR spectrum of 2-Hydroxy-6-methoxybenzonitrile, a comparison with the spectra of simpler, related molecules is instructive.

  • 2-Hydroxybenzonitrile: The NIST WebBook provides a gas-phase IR spectrum for this compound.[3] It clearly shows a broad O-H stretching band and the characteristic nitrile peak. The absence of methoxy-related C-H and C-O stretches distinguishes it from our target molecule.

  • 2-Methoxybenzonitrile: The FTIR spectrum of this compound, available in the PubChem database, displays the sharp nitrile peak and the C-H and C-O stretches associated with the methoxy group.[5] The key differentiator from our target molecule is the absence of the broad O-H stretching band.

  • (E,E)-2-Hydroxy-3-methoxybenzaldehyde azine: A study on this molecule provides some IR data for a similarly substituted benzene ring.[6] While the other functional groups differ, the presence of a broad -OH band around 3470 cm⁻¹ and aromatic ring vibrations are consistent with our predictions.[6]

This comparative approach allows for a process of elimination and confirmation when analyzing an experimental spectrum suspected to be 2-Hydroxy-6-methoxybenzonitrile.

Experimental Protocol for FTIR Analysis

The following is a standard operating procedure for acquiring a high-quality FTIR spectrum of a solid sample like 2-Hydroxy-6-methoxybenzonitrile using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid and liquid samples.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid 2-Hydroxy-6-methoxybenzonitrile sample onto the center of the ATR crystal.

    • Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to ensure that the absorption peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Rationale for Experimental Choices:

  • ATR Accessory: This is chosen for its ease of use, minimal sample preparation, and the ability to obtain high-quality spectra from solid samples.

  • Diamond Crystal: A diamond ATR crystal is robust and chemically inert, making it suitable for a wide range of organic compounds.

  • Co-adding Scans: This process improves the signal-to-noise ratio, resulting in a cleaner and more interpretable spectrum.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic absorption bands of organic molecules.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of 2-Hydroxy-6-methoxybenzonitrile and their corresponding expected FTIR absorption regions.

G cluster_molecule 2-Hydroxy-6-methoxybenzonitrile cluster_ftir FTIR Characteristic Absorption Bands (cm⁻¹) mol C₇H₇NO₂ OH O-H Stretch (3500-3200) mol->OH -OH Aromatic_CH Aromatic C-H Stretch (3100-3000) mol->Aromatic_CH Ar-H Methoxy_CH Methoxy C-H Stretch (2980-2850) mol->Methoxy_CH -OCH₃ Nitrile C≡N Stretch (2240-2220) mol->Nitrile -C≡N Aromatic_CC Aromatic C=C Stretch (1600-1450) mol->Aromatic_CC Aromatic Ring CO_Stretch C-O Stretch (1260-1000) mol->CO_Stretch Ar-O & C-O-C Aromatic_CH_Bend Aromatic C-H Bend (900-675) mol->Aromatic_CH_Bend Ar-H oop

Caption: Key functional groups of 2-Hydroxy-6-methoxybenzonitrile and their corresponding FTIR absorption regions.

Conclusion

The validation of 2-Hydroxy-6-methoxybenzonitrile via FTIR spectroscopy is a robust method that relies on the identification of a unique combination of absorption bands. The presence of a broad O-H stretch, sharp and strong C≡N stretch, aromatic C-H and C=C vibrations, and characteristic C-H and C-O stretches of the methoxy group collectively provide a high degree of confidence in the structural assignment. By comparing an experimental spectrum with the predicted data and the spectra of known analogs, researchers can effectively confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.

References

  • PubChem. 2-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • NIST. Benzonitrile, 2-hydroxy-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1055-1058.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). Retrieved March 23, 2026, from [Link]

  • PubChem. 2-Methoxy-6-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Hydroxy-benzonitrile. [Link]

  • Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., ... & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547.
  • NIST. Phenol, 2-methoxy-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

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Validation

Comprehensive Platform Comparison Guide: Mass Spectrometry Fragmentation Pathways of 2-Hydroxy-6-methoxybenzonitrile

Executive Summary & Scientific Context As a Senior Application Scientist, I frequently encounter small molecules where standard predictive fragmentation rules fail. 2-Hydroxy-6-methoxybenzonitrile (Formula: C₈H₇NO₂, Exac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently encounter small molecules where standard predictive fragmentation rules fail. 2-Hydroxy-6-methoxybenzonitrile (Formula: C₈H₇NO₂, Exact Mass: 149.0477 Da) is a prime example. Its dense 1,2,6-substitution pattern forces the functional groups (–CN, –OH, –OCH₃) into tight spatial proximity. Under ionization, this steric crowding triggers profound "ortho effects" —complex intramolecular rearrangements, hydrogen transfers, and cyclic transition states that supersede simple homolytic bond cleavages .

To confidently elucidate these structural pathways, relying on a single analytical platform is insufficient. This guide objectively compares three mass spectrometry architectures—GC-EI-MS , LC-ESI-MS/MS (Triple Quadrupole) , and LC-HR-QTOF-MS —demonstrating how their distinct ionization mechanisms and mass analyzers provide complementary, self-validating data for structural confirmation.

Mechanistic Grounding: The Ortho Effect

Before comparing analytical platforms, we must understand the causality behind the molecule's fragmentation. The proximity of the hydroxyl and methoxy groups to the electron-withdrawing nitrile group drives three primary pathways:

  • Methoxy Cleavage (m/z 134): The loss of a methyl radical (CH₃•) from the methoxy group is highly favored. The resulting cation is stabilized by resonance with the adjacent nitrile group.

  • Hydroxyl-Nitrile Interaction (m/z 122): The spatial proximity of the –OH to the –CN group facilitates a hydrogen shift, leading to the elimination of neutral hydrogen cyanide (HCN) .

  • Sequential CO Loss (m/z 106): Following the loss of the methyl radical, the aromatic ring can undergo contraction, expelling carbon monoxide (CO)—a classic hallmark of phenolic and methoxy-aromatic compounds .

Fragmentation M 2-Hydroxy-6-methoxybenzonitrile [M]+• m/z 149 F1 [M - CH3]+ m/z 134 (Ortho-stabilized) M->F1 - CH3• (Methoxy cleavage) F3 [M - HCN]+• m/z 122 M->F3 - HCN (Ortho OH/CN effect) F2 [M - CH3 - CO]+ m/z 106 F1->F2 - CO (Ring contraction) F4 [M - CH3 - HCN]+ m/z 107 F1->F4 - HCN

Figure 1: Proposed EI-MS fragmentation pathways of 2-Hydroxy-6-methoxybenzonitrile.

Platform Comparison: Performance & Suitability

To capture these pathways, we evaluate three distinct MS platforms. Each offers unique advantages depending on whether the goal is library matching, pathway tracing, or elemental validation.

Table 1: Comparative Performance Matrix
Performance MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)LC-HR-QTOF-MS
Ionization Type Hard (70 eV EI)Soft (ESI)Soft (ESI)
Precursor Ion Radical Cation [M]+•Even-Electron [M+H]+Even-Electron [M+H]+
Primary Utility Deep skeletal mapping & NIST library matching.Pathway tracing via tunable Collision-Induced Dissociation (CID).Sub-ppm mass accuracy for elemental formula validation.
Limitations Requires derivatization for polar –OH groups to prevent column tailing.Cannot resolve isobaric interferences (e.g., CO vs. C₂H₄ loss).Higher operational cost; complex data processing overhead.

Experimental Methodologies: Self-Validating Systems

Trustworthiness in mass spectrometry requires that every protocol be a self-validating system. The following methodologies integrate internal controls to verify instrument performance prior to data acquisition.

Protocol A: GC-EI-MS (Deep Skeletal Mapping)

Causality: We utilize Electron Ionization (EI) because the 70 eV electron beam imparts ~6000 kJ/mol of internal energy, ensuring consistent, library-searchable radical cation fragmentation. However, the free –OH group causes severe chromatographic tailing. We derivatize with BSTFA to form a trimethylsilyl (TMS) ether, which shifts the precursor mass but perfectly preserves the ortho-effect logic .

  • System Validation: Tune the MS using PFTBA (Perfluorotributylamine). Ensure the m/z 69, 219, and 502 peaks meet standard relative abundance criteria to validate mass axis calibration and lens voltages.

  • Sample Preparation: Dissolve 1 mg of 2-Hydroxy-6-methoxybenzonitrile in 1 mL anhydrous pyridine. Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to ensure complete silylation.

  • Acquisition: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column. Program a temperature ramp from 80°C to 280°C at 15°C/min.

  • Data Interpretation: Identify the [M+TMS]+• precursor. Look for the characteristic loss of a methyl radical from the TMS group, followed by the native methoxy/nitrile ortho-fragmentations.

Protocol B: LC-ESI-MS/MS (Pathway Tracing via CID)

Causality: Electrospray ionization (ESI) is a soft technique, yielding intact even-electron ions. By isolating the [M+H]+ precursor in Q1 and accelerating it into argon gas in Q2 (CID), we control the fragmentation depth by ramping the Collision Energy (CE). This definitively proves the precursor-to-product lineage .

  • System Validation: Infuse a sodium formate calibration solution to verify mass accuracy and quadrupole transmission efficiency across the low mass range (m/z 50-200).

  • Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Methanol:Water fortified with 0.1% Formic Acid (to promote protonation).

  • Acquisition: Flow at 0.3 mL/min on a C18 column. Perform Product Ion Scans on m/z 150. Ramp the CE from 10 eV to 40 eV in 10 eV increments.

  • Data Interpretation: At low energy (10 eV), observe the primary loss of CH₃•. At higher energies (30 eV), observe the secondary loss of CO and HCN.

Workflow S1 Sample Prep (1 mg/mL) GC GC-EI-MS (70 eV EI) S1->GC LC LC-ESI-MS/MS (QqQ CID) S1->LC HR LC-HR-QTOF (Exact Mass) S1->HR D1 Library Match & Radical Cations GC->D1 D2 Pathway Tracing & Energy Ramping LC->D2 D3 Formula Validation (<2 ppm Error) HR->D3

Figure 2: Comparative MS analytical workflow for structural elucidation.

Data Presentation: Diagnostic Fragments

To synthesize the quantitative data, the table below maps the theoretical exact masses (derived from HR-QTOF) against the nominal masses observed in standard GC and LC platforms.

Table 2: Key Fragment Ions Across Platforms
Fragment AssignmentGC-EI-MS Nominal (m/z)LC-ESI-MS/MS Nominal (m/z)HR-QTOF Exact Mass (Theoretical EI)
Precursor Ion 149 [M]+•150 [M+H]+149.0477
Loss of CH₃• 134135134.0242
Loss of HCN 122123122.0368
Loss of CH₃• + CO 106107106.0293

Note: ESI generates even-electron species (+1 Da compared to EI), but the neutral losses (15 Da for CH₃•, 27 Da for HCN, 28 Da for CO) remain mechanistically consistent across platforms.

Conclusion

For highly substituted aromatics like 2-Hydroxy-6-methoxybenzonitrile, no single analytical platform tells the whole story. GC-EI-MS provides the raw energetic breakdown necessary to observe deep ortho-effects. LC-ESI-MS/MS allows us to map the chronological sequence of these losses through energy ramping. Ultimately, LC-HR-QTOF-MS acts as the final scientific arbiter, providing the sub-ppm mass accuracy required to definitively prove that a nominal loss of 28 Da is indeed carbon monoxide (CO) and not ethylene (C₂H₄).

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed Central (PMC). URL:[Link]

  • Fragmentation (mass spectrometry). Wikipedia. URL:[Link]

  • Mass Spectrometry: Fragmentation Patterns (Unit 13). eGyanKosh (Indira Gandhi National Open University). URL: [Link]

Comparative

A Senior Application Scientist's Guide to Comparing Orthosteric Binding Affinities: A Case Study with 5-Substituted-N,N-diallyltryptamine Analogs as Serotonin Receptor Ligands

For researchers, medicinal chemists, and drug development professionals, the precise quantification and comparison of a compound's binding affinity for its biological target are foundational to the drug discovery process...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the precise quantification and comparison of a compound's binding affinity for its biological target are foundational to the drug discovery process. This guide provides an in-depth, practical framework for understanding and evaluating the orthosteric binding affinities of a series of related compounds. While the principles discussed are broadly applicable, we will use a specific case study on 5-substituted-N,N-diallyltryptamines (DALT) and their interactions with serotonin (5-HT) receptors to illustrate these concepts. This case study is chosen for its clear demonstration of structure-activity relationships (SAR), a critical aspect of lead optimization.

The objective of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental design, the interpretation of binding data, and the strategic implications for drug development. We will explore how subtle modifications to a core chemical scaffold can profoundly impact receptor affinity and selectivity.

The Principle of Orthosteric Binding and Its Importance in Drug Discovery

In the intricate landscape of cellular signaling, the interaction between a ligand (such as a drug candidate) and its receptor is paramount. The orthosteric binding site is the primary, evolutionarily conserved site on a receptor where the endogenous ligand binds. Compounds that bind to this site are termed orthosteric ligands and can be either agonists (which activate the receptor) or antagonists (which block the receptor's activity).

The binding affinity , typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of this interaction. A lower Kd or Ki value signifies a higher binding affinity. Comparing the binding affinities of a series of structurally related compounds (analogs) allows us to establish a Structure-Activity Relationship (SAR) . A clear SAR provides invaluable insights into which chemical moieties on a molecule are critical for receptor binding and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles.

Experimental Methodology: The Radioligand Displacement Assay

To quantify and compare the orthosteric binding affinities of our DALT analogs, a competitive radioligand binding assay is the gold standard, prized for its robustness and sensitivity.[1] This technique measures the ability of a non-radioactive test compound (the "competitor," in our case, the DALT analogs) to displace a radioactive ligand ("radioligand") that is known to bind with high affinity to the target receptor.

Rationale for Experimental Choices
  • Choice of Radioligand: The selection of an appropriate radioligand is critical. It should exhibit high affinity and selectivity for the target receptor to ensure a robust signal-to-noise ratio. For the serotonin receptors in our case study, various tritiated ([³H]) or iodinated ([¹²⁵I]) ligands are commercially available.

  • Receptor Preparation: The source of the receptor can be cell membranes from cultured cell lines engineered to express a specific receptor subtype or from tissue homogenates known to be rich in the target receptor. The use of a specific recombinant cell line is often preferred as it eliminates the confounding variable of the radioligand binding to other receptor subtypes present in native tissue.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition must be optimized to ensure that the binding reaction reaches equilibrium and that the receptor remains stable.[2]

Step-by-Step Protocol: Radioligand Displacement Assay

The following is a detailed, self-validating protocol for determining the Ki of a test compound for a G-protein coupled receptor (GPCR) like the serotonin receptors.

  • Receptor Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer and determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay. The membranes can be stored at -80°C until use.[3]

  • Competitive Binding Assay:

    • In a 96-well plate, add the following components in triplicate for each data point:

      • Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known, non-radioactive ligand (a "saturating" concentration) for the target receptor to block all specific binding.

      • Competitor Wells: Receptor membranes, radioligand, and varying concentrations of the DALT analog (typically spanning several orders of magnitude).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail, or use a filter plate with a melt-on scintillant.

    • Count the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the competitor by subtracting the average non-specific binding from the average total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the DALT analog. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value, which is the concentration of the DALT analog that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[3]

Visualizing the Experimental Workflow

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis prep1 HEK293 Cells expressing target receptor prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Isolated Membranes (Protein Quantification) prep3->prep4 assay1 96-well plate setup: - Total Binding - Non-specific Binding - Competitor (DALT analogs) prep4->assay1 assay2 Incubation (to reach equilibrium) assay1->assay2 sep1 Rapid Filtration (Cell Harvester) assay2->sep1 sep2 Washing sep1->sep2 analysis1 Scintillation Counting sep2->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Generate Dose-Response Curve analysis2->analysis3 analysis4 Determine IC50 analysis3->analysis4 analysis5 Calculate Ki (Cheng-Prusoff) analysis4->analysis5

Caption: Workflow for a competitive radioligand binding assay.

Comparative Analysis of Orthosteric Binding Affinities of 5-Substituted-N,N-diallyltryptamines

The following table summarizes the orthosteric binding affinities (Ki, in nM) of a series of 5-substituted-N,N-diallyltryptamine analogs for several human serotonin (5-HT) receptors.[3][4] The data is presented as the geometric mean of multiple experiments. Lower Ki values indicate higher binding affinity.

Compound ID5-Substituent (R)5-HT1A Ki (nM)5-HT1D Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT6 Ki (nM)5-HT7 Ki (nM)
1 -H1001200730541200400
2 -F2226038016290130
3 -Cl141402501011050
4 -Br14130260119052
5 -CH₃2528045020260120
6 -OCH₃162104301316080

Data adapted from Braden et al., Bioorg. Med. Chem. Lett. (2016).[3][4]

Structure-Activity Relationship (SAR) Insights

  • Impact of 5-Substitution: The unsubstituted parent compound, DALT (1 ), generally exhibits the lowest affinity (highest Ki values) across the tested receptors, with the exception of the 5-HT2B receptor. The addition of any substituent at the 5-position of the indole ring leads to a significant increase in binding affinity for the 5-HT1A, 5-HT1D, 5-HT2A, 5-HT6, and 5-HT7 receptors.

  • Halogen Substitution: The introduction of halogens (-F, -Cl, -Br) at the 5-position results in some of the most potent compounds in this series. For the 5-HT1A receptor, the chloro (3 ) and bromo (4 ) analogs display the highest affinity (Ki = 14 nM). This suggests that an electron-withdrawing and moderately sized substituent at this position is favorable for binding to this receptor subtype.

  • Receptor Selectivity: While substitution at the 5-position generally enhances affinity, the degree of enhancement varies between receptor subtypes, leading to changes in selectivity. For instance, all the analogs show a marked preference for the 5-HT2B receptor over the 5-HT2A receptor. Compound 3 (-Cl) exhibits approximately 25-fold selectivity for 5-HT2B (Ki = 10 nM) over 5-HT2A (Ki = 250 nM).

  • Methoxy vs. Methyl Substitution: The methoxy-substituted analog (6 ) generally shows slightly higher affinity than the methyl-substituted analog (5 ), particularly at the 5-HT1A and 5-HT7 receptors. This could indicate that the oxygen atom of the methoxy group may be participating in a favorable interaction, such as a hydrogen bond, within the orthosteric binding pocket of these receptors.

These SAR insights are crucial for the rational design of new analogs. For example, if the goal were to develop a highly potent and selective 5-HT1A ligand, further exploration of small, electron-withdrawing substituents at the 5-position would be a logical next step. Conversely, if 5-HT2B affinity is undesirable, medicinal chemists would need to explore modifications elsewhere on the DALT scaffold to reduce binding to this subtype.

Concluding Remarks for the Practicing Scientist

This guide has provided a comprehensive framework for the comparative analysis of orthosteric binding affinities, using a case study of 5-substituted-N,N-diallyltryptamine analogs. We have moved from the foundational principles of orthosteric binding to a detailed, practical experimental protocol, and finally to the interpretation of the resulting data in the context of structure-activity relationships.

References

  • Braden, G. A., et al. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(3), 781-786. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available from: [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular pharmacology, 25(1), 1–9. Available from: [Link]

  • National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). (n.d.). Binding Assay Protocol. Available from: [Link]

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Safety & Regulatory Compliance

Safety

2-Hydroxy-6-methoxybenzonitrile proper disposal procedures

Comprehensive Safe Handling and Disposal Guide for 2-Hydroxy-6-methoxybenzonitrile As a bifunctional aromatic compound, 2-Hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0) presents unique logistical and safety challenges i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Guide for 2-Hydroxy-6-methoxybenzonitrile

As a bifunctional aromatic compound, 2-Hydroxy-6-methoxybenzonitrile (CAS: 71590-96-0) presents unique logistical and safety challenges in laboratory environments[1]. Because it contains both a phenol and a nitrile moiety, standard disposal templates are insufficient. This guide provides drug development professionals and researchers with a mechanistic, step-by-step operational plan to ensure absolute safety and regulatory compliance during chemical handling and waste management.

Mechanistic Causality in Hazard Profiling & PPE

To safely dispose of 2-Hydroxy-6-methoxybenzonitrile, operators must understand the causality behind its dual-hazard profile:

  • The Phenol Moiety (Corrosivity & Systemic Toxicity): Phenols are highly corrosive and rapidly penetrate the skin, causing deep tissue damage and systemic poisoning[2].

    • Causality for PPE: Standard latex or thin disposable nitrile gloves offer poor protection against phenols, especially if handled in solution with halogenated solvents. Chloroform, for example, acts as a permeation enhancer that rapidly degrades standard nitrile gloves, driving the phenol directly into the skin[2]. Therefore, operators must upgrade to heavy-weight Butyl rubber or Viton gloves when handling organic solutions[3].

    • Causality for Exposure Response: If skin exposure occurs, do not immediately flush with low-flow water . Water can expand the phenol over a larger surface area without effectively removing it. Instead, immediately treat the site with low-molecular-weight poly(ethylene glycol) (PEG 300 or PEG 400) for at least 15 minutes to solubilize and lift the chemical from the skin[3].

  • The Nitrile Moiety (Acute Toxicity): Nitriles are toxic and prone to hydrolysis.

    • Causality for Segregation: Under strongly acidic conditions, the nitrile group can undergo hydrolysis, risking the release of highly lethal hydrogen cyanide (HCN) gas[4]. It must be strictly segregated from acidic waste streams.

Quantitative Waste Segregation & Compatibility

To prevent catastrophic reactions in waste carboys, adhere to the following segregation parameters:

Waste CategoryCompatibility StatusMechanistic CausalityRequired Action
Strong Acids (e.g., HCl, H2SO4)INCOMPATIBLE Acidic conditions protonate the nitrile group, risking the release of highly toxic, volatile hydrogen cyanide (HCN) gas[4].Segregate physically; never mix in the same liquid waste carboy.
Strong Oxidizers INCOMPATIBLE Phenol rings are electron-rich and readily oxidized, potentially triggering exothermic thermal runaways or fires[3].Store in separate secondary containment trays[3].
Halogenated Solvents CAUTION Solvents like chloroform rapidly degrade standard nitrile gloves, increasing the risk of transdermal phenol exposure[2].Upgrade PPE to Viton or Butyl rubber gloves when handling mixtures[3].
Basic Aqueous Waste COMPATIBLE High pH environments (pH ≥ 7) stabilize the nitrile moiety, preventing the formation and volatilization of HCN.Verify pH before consolidation.

Step-by-Step Disposal Methodologies

Under no circumstances should 2-Hydroxy-6-methoxybenzonitrile be disposed of down the sink or allowed to evaporate in a fume hood[5].

Protocol A: Liquid Waste Consolidation

  • Self-Validating pH Check: Before adding any aqueous or mixed organic/aqueous waste containing the compound to a bulk waste carboy, test the pH using indicator strips.

  • Neutralization: If the pH is < 7, carefully adjust the pH to ≥ 7 using dilute sodium hydroxide (NaOH) to preclude the generation of HCN gas.

  • Transfer: Use a dedicated, grounded funnel to transfer the liquid into a designated hazardous waste tote (e.g., a 5-gallon hazardous waste pail) to minimize aerosolization[3].

  • Sealing: Keep the container tightly closed and sealed at all times unless actively adding waste[2].

Protocol B: Solid Waste & Contaminated Consumables

  • Source Segregation: Collect all solid residues, contaminated Kimwipes, and empty reagent vials in a dedicated, rigid, high-density polyethylene (HDPE) container.

  • Decontamination of Empties: An empty container that held this acute hazardous waste must be triple-rinsed using a compatible solvent. Each rinse must equal approximately 5% of the container's volume[5].

  • Rinsate Capture: Collect all rinsate from the decontamination step and transfer it to the designated liquid hazardous waste stream[5].

  • Defacing & Disposal: Once triple-rinsed, deface all original chemical labels on the container and dispose of the physical bottle as regular solid waste[5].

Protocol C: Emergency Spill Response

  • Isolation: Immediately evacuate the spill area. Do not handle the spill while working alone[3].

  • PPE Escalation: Don heavy-weight (8 mil) neoprene, Butyl, or Viton gloves, chemical splash goggles, and an impervious apron[2].

  • Containment:

    • For Solids: Do not sweep dry, as this aerosolizes toxic dust. Cover gently with damp absorbent pads.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully scoop the absorbed material into a hazardous waste pail. Treat all cleanup materials as acute hazardous waste[5].

  • Surface Decontamination: Treat the surface with to lift residual phenol, followed by a thorough wipe-down with a soap and water solution[2].

Incineration & Treatment Mechanisms

The ultimate disposal of 2-Hydroxy-6-methoxybenzonitrile is achieved through high-temperature incineration. The facility must be equipped with an afterburner and an alkaline scrubber to neutralize nitrogen oxides (NOx) and any trace HCN generated during thermal degradation.

G Start 2-Hydroxy-6-methoxybenzonitrile Waste Stream Solid Solid Waste (Contaminated PPE/Powder) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Start->Liquid Incineration High-Temp Incineration (>1000°C + Afterburner) Solid->Incineration CheckpH Self-Validating pH Check Ensure pH ≥ 7 Liquid->CheckpH Acidic Acidic (pH < 7) Risk of HCN Gas CheckpH->Acidic If Acidic Neutral Neutral/Basic Safe for Collection CheckpH->Neutral If pH ≥ 7 Acidic->Neutral Neutralize (e.g., NaOH) Neutral->Incineration Scrubber Alkaline Scrubber (Neutralizes NOx/HCN) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Release (CO2, H2O, N2) Scrubber->Safe

Disposal logic and thermal degradation pathway for nitrile-phenol waste.

Self-Validating Quality Control in Waste Management

To ensure absolute trustworthiness in the disposal process, laboratories must implement self-validating checks:

  • Visual & Olfactory Monitoring: Phenols have a distinct, sweet, and acrid odor. If the odor is detected near waste storage, the primary containment has failed. (Note: Never intentionally sniff chemicals; rely strictly on ambient detection).

  • Inventory Reconciliation: Log the mass of synthesized or purchased 2-Hydroxy-6-methoxybenzonitrile against the mass of disposed waste to ensure no unaccounted material remains in the laboratory ecosystem.

References

  • Title: Phenol Standard Operating Procedure Source: Wayne State University Office of Environmental Health and Safety URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

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